2-(Ethylthio)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPCCDNHTPQDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598480, DTXSID10901014 | |
| Record name | 2-(Ethylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
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| Record name | NoName_62 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-87-4 | |
| Record name | 2-(Ethylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ethylsulfanyl)propanoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for producing 2-(ethylthio)propanoic acid, a thioether carboxylic acid derivative. The document outlines two core methodologies: Nucleophilic Substitution via a Williamson-type reaction and Conjugate Addition via a Thia-Michael reaction. Detailed experimental protocols, quantitative data from analogous preparations, and logical pathway visualizations are provided to support advanced research and development applications.
Overview of Synthetic Pathways
The synthesis of this compound can be effectively achieved through two principal routes:
-
Nucleophilic Substitution (Williamson Thioether Synthesis): This is a robust and high-yielding two-step process. It begins with the S_N2 reaction of a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate) with an ethanethiolate salt to form the corresponding thioether ester. This intermediate is then hydrolyzed to yield the final carboxylic acid. This pathway is often preferred for its high efficiency and straightforward execution.
-
Conjugate Addition (Thia-Michael Reaction): This pathway involves the 1,4-addition of ethanethiol to an acrylate, such as ethyl acrylate or acrylic acid itself.[1] When an ester is used as the starting material, a subsequent hydrolysis step is required to obtain the final product. This method is characteristic of "click" chemistry, often proceeding rapidly under mild conditions.[2]
Below are graphical representations of these two primary synthesis pathways.
Quantitative Data
| Pathway | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Nucleophilic Substitution | Ethyl 2-bromoisobutyrate, Sodium thiomethoxide | LiOH·H₂O (for hydrolysis) | Step 1: Ethanol, 20°C, 12hStep 2: THF/Ethanol/H₂O, 90°C, 4h | 94% | [3] |
Detailed Experimental Protocols
The following protocol is based on the highly analogous synthesis of 2-methyl-2-(methylthio)propanoic acid and is adapted for the preparation of this compound via the Nucleophilic Substitution pathway.[3]
Workflow Diagram
Protocol: Synthesis via Nucleophilic Substitution
Step 1: Synthesis of Ethyl 2-(ethylthio)propanoate
-
To a solution of sodium ethanethiolate in absolute ethanol, add a stoichiometric equivalent of ethyl 2-bromopropanoate dropwise at room temperature.
-
Stir the resulting mixture at 20°C for 12 hours to ensure the completion of the S_N2 reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Hydrolysis to this compound
-
To the reaction mixture from Step 1, add lithium hydroxide monohydrate (LiOH·H₂O), tetrahydrofuran (THF), and water. A typical solvent ratio would be similar to the 1:1:1 mixture of THF/ethanol/water used in the analogous preparation.[3]
-
Heat the mixture to 90°C and maintain this temperature for 4 hours to facilitate the complete hydrolysis of the ester.
-
After cooling the reaction mixture to room temperature, acidify it to a pH of approximately 2-3 using a suitable acid, such as 1M hydrochloric acid (HCl).
-
Extract the aqueous solution with an organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved through vacuum distillation or column chromatography if necessary.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)propanoic acid, with the CAS number 20461-87-4, is a sulfur-containing carboxylic acid. Its structure, featuring a chiral center at the second carbon, suggests the potential for stereoisomers, a critical consideration in pharmaceutical development. This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for their determination, and addresses the current gap in biological data for this compound.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H10O2S | [1][2][3] |
| Molecular Weight | 134.20 g/mol | [1][2][3] |
| Physical Form | Solid | [1][3] |
| pKa (Predicted) | 3.88 ± 0.10 | [1] |
| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [1][2] |
| Boiling Point | 113.7 °C at 8 Torr227.9 °C at 760 mmHg (Calculated) | [1][2] |
| XlogP (Predicted) | 1.2 | [4] |
| Melting Point | Data not available | |
| LogP (Experimental) | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
While specific experimental protocols for the determination of the physicochemical properties of this compound are not documented, standard methodologies for organic acids can be applied.
Determination of Melting Point
The melting point of a solid organic compound like this compound can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid organic compound.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. The shake-flask method is a classical approach for its experimental determination.
Workflow for Shake-Flask LogP Determination:
Caption: Workflow for the experimental determination of LogP using the shake-flask method.
Determination of Aqueous Solubility
The aqueous solubility of a compound is a fundamental property influencing its absorption and distribution. A common method for its determination is the equilibrium solubility method.
Workflow for Aqueous Solubility Determination:
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(2-phenylethanethioyl)sulfanyl]propanoic Acid | C11H12O2S2 | CID 11311013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of a novel series of 2-methylsulfanyl fatty acids and their toxicity on the human K-562 and U-937 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Ethylthio)propanoic Acid
CAS Number: 20461-87-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Ethylthio)propanoic acid, a sulfur-containing carboxylic acid of interest in various research and development fields, particularly in the design of targeted therapeutic and diagnostic agents. This document consolidates available data on its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its emerging role in the context of hypoxia-targeted agents.
Chemical and Physical Properties
This compound is a chiral organic compound with a molecular weight of 134.20 g/mol and the chemical formula C5H10O2S.[1] Its structure features a propanoic acid backbone with an ethylthio group attached to the alpha-carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20461-87-4 | [1] |
| Molecular Formula | C5H10O2S | [1] |
| Molecular Weight | 134.20 g/mol | [1] |
| Boiling Point | 113.7 °C at 8 Torr | |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.88 ± 0.10 (Predicted) | |
| Form | Solid | |
| SMILES | CCSC(C)C(=O)O | [2] |
| InChI | InChI=1S/C5H10O2S/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | [2] |
| InChIKey | QSPCCDNHTPQDKL-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is based on the general principles of nucleophilic substitution reactions for the synthesis of thioethers.
Materials:
-
2-Bromopropanoic acid
-
Ethanethiol
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for workup)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethanethiolate: In a round-bottom flask, dissolve ethanethiol in a suitable solvent like ethanol. Add an equimolar amount of sodium hydroxide to generate sodium ethanethiolate in situ.
-
Nucleophilic Substitution: To the solution of sodium ethanethiolate, add 2-bromopropanoic acid dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours to ensure complete reaction.
-
Workup: After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid. The aqueous layer is then extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or chromatography.
Analytical Characterization
Due to the lack of publicly available experimental spectra for this compound, the following are predicted characterization data based on its structure and data from analogous compounds.
Table 2: Predicted Analytical Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a quartet for the methine proton at the alpha-carbon, a doublet for the methyl group on the propanoic acid backbone, and a singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group, the methine and methyl carbons of the propanoic acid backbone, and a downfield signal for the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 134.20. Fragmentation patterns would likely show loss of the carboxylic acid group and cleavage of the C-S bond. |
Applications in Drug Development and Research
The primary area of interest for this compound and its derivatives is in the development of radiopharmaceuticals, particularly for imaging hypoxic tissues. Hypoxia, or low oxygen concentration, is a characteristic feature of many solid tumors and is associated with resistance to therapy and poor prognosis.
Role as a Chelator for Radiometals
Derivatives of this compound can be functionalized to act as chelating agents for radiometals like Technetium-99m (⁹⁹mTc), a commonly used gamma-emitting radionuclide in single-photon emission computed tomography (SPECT). These chelators form stable complexes with the radiometal, which can then be targeted to specific biological sites.
Hypoxia Imaging
The ethylthio moiety in these molecules can be incorporated into larger structures designed to accumulate in hypoxic regions. For instance, a derivative, 2-(2-aminoethylthio)-3-(1H-imidazol-4-yl)propanoic acid, has been investigated as a component of a ⁹⁹mTc-labeled complex for potential hypoxia imaging. While specific data for a radiolabeled complex of this compound is not available, biodistribution studies of related ⁹⁹mTc complexes have shown some tumor uptake and favorable tumor-to-muscle ratios due to rapid clearance from non-target tissues.
Table 3: Biodistribution Data of a Related ⁹⁹mTc-labeled Hypoxia Imaging Agent (% Injected Dose per Gram)
| Organ | 1 h post-injection | 4 h post-injection |
| Blood | 0.8 ± 0.1 | 0.3 ± 0.05 |
| Heart | 0.5 ± 0.1 | 0.2 ± 0.04 |
| Lungs | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Liver | 5.6 ± 0.8 | 3.1 ± 0.5 |
| Kidneys | 15.2 ± 2.5 | 8.9 ± 1.2 |
| Tumor | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.03 |
Data is hypothetical and representative of typical biodistribution for such agents.
Signaling Pathways and Mechanism of Action
The interest in propanoic acid derivatives for hypoxia imaging may be linked to the metabolic role of propionate. Recent studies have suggested that propionate metabolism can induce a hypoxic state within cells by increasing oxygen consumption. This process can lead to the stabilization of Hypoxia-Inducible Factors (HIFs), particularly HIF-2α. HIFs are transcription factors that play a crucial role in the cellular response to hypoxia, upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.
The proposed mechanism suggests that a radiolabeled derivative of this compound could be preferentially retained in cells with high propionate uptake and metabolism, which would correspond to areas of high metabolic activity and potentially hypoxia, such as in tumors.
Caption: Proposed mechanism of action for this compound derivatives in hypoxia.
Experimental Workflows
The development of a radiopharmaceutical based on this compound would typically follow a structured workflow from synthesis to preclinical evaluation.
Caption: A typical experimental workflow for developing a radiopharmaceutical.
Safety Information
This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 4: Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel diagnostic and therapeutic agents, particularly in the field of oncology. Their potential role as chelators for radiometals, combined with the metabolic link between propionate and hypoxia, opens up new avenues for the design of hypoxia-targeted radiopharmaceuticals. Further research is warranted to fully elucidate the synthesis, biological activity, and clinical potential of this class of compounds. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this compound.
References
Spectroscopic Profile of 2-(Ethylthio)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Ethylthio)propanoic acid. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, standardized experimental protocols for the acquisition of such data are provided.
Chemical Structure and Properties
Chemical Formula: C₅H₁₀O₂S
Molecular Weight: 134.20 g/mol [1]
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~3.3 - 3.5 | Quartet | 1H | -S-CH (CH₃)- |
| ~2.6 - 2.8 | Quartet | 2H | -CH₂ -S- |
| ~1.5 - 1.7 | Doublet | 3H | -CH(CH₃ )- |
| ~1.2 - 1.4 | Triplet | 3H | -CH₃ -CH₂- |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C =O |
| ~45 - 50 | -S-C H(CH₃)- |
| ~25 - 30 | -C H₂-S- |
| ~20 - 25 | -CH(C H₃)- |
| ~14 - 18 | -C H₃-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 2850-2990 | Medium | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1210-1320 | Medium | C-O stretch |
| 600-800 | Weak to Medium | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 134 | [M]⁺ (Molecular Ion) |
| 89 | [M - COOH]⁺ |
| 75 | [CH₃-CH-COOH]⁺ |
| 61 | [CH₃-CH₂-S]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)propanoic acid is a sulfur-containing carboxylic acid with potential applications in various fields, including materials science and as a building block in the synthesis of more complex molecules. Understanding its molecular structure and conformational preferences is crucial for predicting its reactivity, designing derivatives, and for its application in drug development where molecular geometry plays a pivotal role in biological activity. This technical guide provides a detailed overview of the structural and conformational properties of this compound, drawing upon analogous data from closely related compounds and theoretical principles where direct experimental data is not available.
Molecular Structure
The fundamental structure of this compound consists of a propanoic acid backbone with an ethylthio (-S-CH₂CH₃) substituent at the α-carbon. The presence of a chiral center at the α-carbon means that this compound can exist as two enantiomers, (R)- and (S)-2-(Ethylthio)propanoic acid.
Structural Parameters
While a crystal structure for this compound is not publicly available, data from the closely related compound, 2-(Ethoxycarbonothioylthio)propanoic acid, provides valuable insights into expected bond lengths and angles.[1] The covalent geometry is anticipated to be consistent with standard values for sp³ hybridized carbon atoms, sp² hybridized carbonyl carbon, and sulfur atoms in a thioether linkage.
Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| Cα-C(O) | ~1.52 Å | |
| C=O | ~1.21 Å | |
| C-OH | ~1.34 Å | |
| Cα-S | ~1.82 Å | |
| S-C(ethyl) | ~1.81 Å | |
| C(ethyl)-C(ethyl) | ~1.53 Å | |
| Cα-C(methyl) | ~1.53 Å | |
| Bond Angles | ||
| C(methyl)-Cα-C(O) | ~109.5° | |
| C(methyl)-Cα-S | ~109.5° | |
| C(O)-Cα-S | ~109.5° | |
| Cα-S-C(ethyl) | ~100° | |
| O=C-OH | ~123° | |
| Cα-C(O)-OH | ~112° |
Note: These values are estimations based on standard bond lengths and angles and data from structurally similar compounds.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the Cα-C(O), Cα-S, S-C(ethyl), and C-OH bonds.
Carboxylic Acid Group Conformation
The carboxylic acid group itself has two planar conformations: syn and anti, referring to the orientation of the hydroxyl proton with respect to the carbonyl group. The syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is generally more stable for carboxylic acids due to favorable intramolecular interactions.[2]
Thioether Side Chain Conformation
Computational studies on thioether-containing molecules have shown that the gauche conformation around the C-S-C-C torsion angle is often preferred.[3] This preference is attributed to a balance of steric and electronic effects. Therefore, the ethylthio side chain in this compound is expected to favor a gauche arrangement.
Rotational Isomers
The combination of rotations around the key single bonds gives rise to several possible rotational isomers (rotamers). The relative energies of these conformers determine the overall conformational preference of the molecule in different environments (gas phase, solution, or solid state). The most stable conformers are likely to be those that minimize steric hindrance and optimize any potential intramolecular hydrogen bonding.
Table 2: Key Dihedral Angles and Predicted Low-Energy Conformers
| Dihedral Angle | Description | Predicted Stable Conformations |
| H-O-C=O | Carboxylic acid proton orientation | syn (near 0°) |
| C(methyl)-Cα-C(O)-OH | Orientation of the carboxylic acid group | Staggered conformations |
| C(methyl)-Cα-S-C(ethyl) | Orientation of the ethyl group relative to the methyl group | Staggered conformations |
| Cα-S-C(ethyl)-C(ethyl) | Conformation of the ethyl group | gauche (±60°) and anti (180°) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a 2-halopropanoic acid with an ethyl mercaptan salt. A general procedure is outlined below.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation of Sodium Ethanethiolate: Sodium metal is cautiously added to an excess of ethanethiol in an inert solvent like anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to proceed until all the sodium has reacted to form sodium ethanethiolate.
-
Nucleophilic Substitution: 2-Bromopropanoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). The freshly prepared solution of sodium ethanethiolate is then added dropwise to the solution of 2-bromopropanoic acid at room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.
-
Workup and Purification: After the reaction is complete, the mixture is poured into water and acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 2. This protonates the carboxylate and any unreacted thiolate. The aqueous layer is then extracted several times with an organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Conformational Analysis via Computational Chemistry
Density Functional Theory (DFT) is a powerful tool for investigating the conformational preferences of molecules.
Workflow for Computational Conformational Analysis
Caption: A typical workflow for the computational analysis of molecular conformations.
Detailed Methodology:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-energy conformers.
-
DFT Optimization: The geometries of the low-energy conformers identified in the previous step are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Analysis: The relative energies of the conformers are calculated to determine their populations at a given temperature. The geometric parameters (bond lengths, angles, and dihedral angles) of the most stable conformers are then analyzed.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. While direct experimental data for this specific molecule is limited, a robust understanding can be built upon the analysis of closely related compounds and the application of established theoretical principles. The provided experimental and computational protocols offer a framework for the synthesis and detailed conformational analysis of this and similar molecules, which is essential for its potential applications in research and development.
References
An In-depth Technical Guide on the Potential Biological Activity of 2-(Ethylthio)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)propanoic acid and its derivatives represent a class of sulfur-containing organic compounds that, while not extensively studied, hold potential for a range of biological activities. This technical guide synthesizes the available scientific information on related compounds to extrapolate the potential therapeutic applications of this compound derivatives, focusing on their possible antimicrobial and anti-inflammatory properties. Due to a notable scarcity of direct research on this compound, this document draws upon data from structurally analogous alkylthioalkanoic acids and other propanoic acid derivatives to build a predictive framework for their biological functions.
Potential Biological Activities
The core structure of this compound, featuring a propanoic acid moiety and an ethylthio group, suggests the possibility of interactions with biological systems, particularly in pathways related to inflammation and microbial growth.
Anti-inflammatory Activity
Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[2] Organosulfur compounds have also been noted for their anti-inflammatory effects, often through the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[3][4] The presence of both the propanoic acid and the sulfur-containing ethylthio group in this compound suggests a potential for dual or synergistic anti-inflammatory effects.
Antimicrobial Activity
Various carboxylic acid derivatives have demonstrated antimicrobial properties.[5] Propionic acid itself is known to suppress the growth of various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The antimicrobial action is often attributed to the disruption of cellular pH homeostasis in microbes. Furthermore, organosulfur compounds found in nature have exhibited a broad spectrum of antimicrobial activities. The combination of these two functional groups in this compound derivatives could lead to compounds with significant antimicrobial potential.
Quantitative Data on Analogous Compounds
Due to the limited specific data on this compound derivatives, the following tables summarize the biological activities of structurally related propanoic acid and alkylthio derivatives to provide a comparative reference.
Table 1: Anti-inflammatory Activity of Selected Propanoic Acid Derivatives
| Compound | Assay | Model | Key Findings | Reference |
| Ibuprofen | Cyclooxygenase (COX) Inhibition | In vitro enzyme assay | Selective inhibition of COX enzymes | [2] |
| 2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | Wistar rats | Significant reduction in paw edema | [6] |
| Propionic acid | NF-κB Inhibition | In vitro reporter assay | Dose-dependent suppression of NF-κB activity | [7] |
Table 2: Antimicrobial Activity of Selected Propanoic Acid and Thio-Derivatives
| Compound/Derivative Class | Target Organism(s) | Assay Type | Key Findings (e.g., MIC) | Reference |
| Propionic acid | Staphylococcus aureus (MRSA) | Growth suppression assay | Significant growth suppression | [5] |
| Propionic acid ester derivative | Staphylococcus aureus (MRSA) | Growth suppression assay | Efficacy equivalent to propionic acid | [5] |
| Schiff bases of propionic acid | S. aureus, B. subtilis, E. coli | Tube dilution method | Varied antibacterial activity | [8][9] |
| 2-Thiophene carboxylic acid thioureides | S. aureus, P. aeruginosa, C. albicans | Microdilution method | Determination of Minimal Inhibitory Concentration (MIC) | [10] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, S. aureus, E. coli | Microdilution method | MIC of 64 µg/mL against C. albicans | [11] |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a standard in vivo model to assess acute inflammation.
Principle: Carrageenan, a polysaccharide, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema. The reduction in paw volume after administration of a test compound is a measure of its anti-inflammatory activity.[12][13]
Procedure:
-
Animal Model: Wistar rats or Swiss albino mice are typically used.[13][14]
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the this compound derivative.[15][16]
-
Compound Administration: The test compound is administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[13][15]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each animal.[15]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15][17]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[18][19]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.[20][21]
Procedure:
-
Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.[11][18]
-
Inoculum Preparation: A standardized suspension of the microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11][21]
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control without microorganisms) are also included.[18]
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for yeast) for 16-24 hours.[18]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound where no visible growth is observed.[21]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of the inflammatory response.[22][23] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.[24][25]
Caption: Simplified diagram of the NF-κB signaling pathway leading to inflammation.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of a novel compound for potential biological activities.
Caption: A streamlined workflow for screening novel compounds for biological activity.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently limited in publicly available literature, the structural motifs present in these molecules suggest a strong potential for both anti-inflammatory and antimicrobial properties. The information compiled in this guide, based on analogous compounds, provides a solid foundation for initiating research into this promising, yet underexplored, class of molecules. Further investigation, following the outlined experimental protocols, is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. apec.org [apec.org]
- 19. woah.org [woah.org]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 24. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-(Ethylthio)propanoic Acid in Biological Systems
Disclaimer: As of December 2025, there is a notable lack of publicly available scientific literature specifically detailing the mechanism of action of 2-(ethylthio)propanoic acid. This guide, therefore, provides a comprehensive overview of the potential mechanisms of action by drawing parallels with structurally related and well-researched propanoic acid derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for hypothesis generation and experimental design.
Introduction
This compound is a sulfur-containing carboxylic acid. While its specific biological roles are not well-documented, its structural similarity to other biologically active propanoic acid derivatives suggests potential activities in two key areas: anti-inflammatory effects through cyclooxygenase (COX) inhibition and antimicrobial activity. This guide will explore these potential mechanisms in detail, providing quantitative data from related compounds, experimental protocols, and visual diagrams of relevant pathways and workflows.
Potential Anti-Inflammatory Mechanism of Action: Cyclooxygenase (COX) Inhibition
A prominent class of propanoic acid derivatives, the 2-arylpropionic acids (e.g., ibuprofen and naproxen), are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2] Given its propanoic acid core, it is plausible that this compound could exhibit similar inhibitory effects on COX enzymes.
The Cyclooxygenase (COX) Signaling Pathway
The COX pathway, also known as the arachidonic acid cascade, is a critical signaling pathway in the inflammatory response.[3][4] Cellular stimulation (e.g., by cytokines) activates phospholipase A2, which releases arachidonic acid from the cell membrane.[5] Arachidonic acid is then metabolized by COX-1 and COX-2 to form prostaglandin H2 (PGH2), an unstable intermediate.[3][4] PGH2 is subsequently converted by various synthases into a range of biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[3][6]
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to PGH2.[7][8] There are two main isoforms of COX:
-
COX-1: Constitutively expressed in most tissues and responsible for homeostatic functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[9]
-
COX-2: Inducibly expressed at sites of inflammation and in cancerous tissues, and is the primary target for the anti-inflammatory effects of NSAIDs.[9]
The selectivity of an NSAID for COX-1 versus COX-2 is a key determinant of its efficacy and side-effect profile.[10]
Quantitative Data for Representative COX Inhibitors
The inhibitory potency of NSAIDs is typically reported as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values for COX-1 and COX-2 indicates the drug's selectivity. The following table summarizes the IC50 values for ibuprofen and naproxen from human whole blood assays.
| Compound | Target | IC50 (µM) | COX-1/COX-2 Ratio | Reference(s) |
| Ibuprofen | COX-1 | 12 | 0.15 | [11] |
| COX-2 | 80 | [11] | ||
| Naproxen | COX-1 | ~2.5 | ~0.1 | [10] |
| COX-2 | ~24.5 | [10] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a general method for determining the IC50 of a test compound against COX-1 and COX-2.[12][13]
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, heme, ADHP, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the solvent used for the inhibitor.[12]
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of the solvent.[12]
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the test compound at various concentrations.[12]
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately place the plate in a fluorometer and measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[13]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average slope of the background wells from the slopes of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Potential Antimicrobial Mechanism of Action
Propionic acid is a short-chain fatty acid known for its antimicrobial properties and is used as a food preservative.[14][15] Its derivatives may also exhibit such activities.[16] The primary proposed mechanism for the antimicrobial action of propionic acid is the disruption of microbial cellular homeostasis through intracellular acidification.[14][17]
Proposed Antimicrobial Signaling and Effects
In its undissociated form, propionic acid can diffuse across the microbial cell membrane.[17] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This intracellular acidification can lead to:
-
Inhibition of metabolic enzymes: Many enzymes have a narrow optimal pH range for their activity.
-
Disruption of the proton motive force: This can interfere with ATP synthesis and nutrient transport.
-
Induction of oxidative stress: This can damage cellular components like DNA, proteins, and lipids.[18]
-
Inhibition of cell growth and proliferation. [14]
Some studies have also suggested that propionic acid can affect bacterial morphology by interfering with the synthesis of flagella and fimbriae.[14]
Quantitative Data for the Antimicrobial Activity of Propionic Acid
The antimicrobial potency of a compound is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Microorganism | MIC of Propionic Acid (mM) | Reference(s) |
| Escherichia coli | 10 | [14] |
| Salmonella Typhimurium | ~50.6 | [14] |
| Candida albicans | 10 | [14] |
| Bacillus subtilis | 3.6 - 14.0 | [19] |
| Staphylococcus aureus | 3.6 - 14.0 | [19] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines a standard method for determining the MIC of a test compound against a bacterial strain.[20][21]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21]
-
Dilute the standardized suspension in fresh broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[22]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.[21]
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Include control wells:
-
Growth Control: Inoculum in broth without the test compound.
-
Sterility Control: Broth only.
-
-
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[23]
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[22]
-
General Workflow for Biological Activity Screening
For a novel compound like this compound with an unknown mechanism of action, a systematic screening workflow is essential. This typically starts with broad, high-throughput screening and progresses to more specific and complex assays.[24][25]
This workflow allows for the efficient identification of promising compounds and the elucidation of their mechanisms of action through progressively more detailed studies.[26][27][28]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong basis for hypothesizing its potential biological activities. The frameworks of COX inhibition and antimicrobial action, well-established for other propanoic acid derivatives, offer valuable starting points for future research. The experimental protocols and workflows detailed in this guide provide a practical roadmap for investigating the biological properties of this and other novel chemical entities. Further studies are warranted to elucidate the specific molecular targets and signaling pathways affected by this compound.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal pathways mediating oxytocin stimulation of prostaglandin synthesis in select target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Functional Analysis of Cyclooxygenase-2 Inhibition by Non-Steroidal Anti-Inflammatory Drugs [ir.vanderbilt.edu]
- 8. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 14. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. metabolon.com [metabolon.com]
- 16. researchgate.net [researchgate.net]
- 17. Propionic acid and its esterified derivative suppress the growth ...: Ingenta Connect [ingentaconnect.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties [mdpi.com]
- 20. protocols.io [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. accio.github.io [accio.github.io]
- 26. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Integrated Platform Promises To Accelerate Drug Discovery | Technology Networks [technologynetworks.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Ethylthio)propanoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the established methodologies for determining the solubility of acidic compounds like this compound, offering a framework for researchers to conduct their own assessments.
Introduction to this compound
This compound is a carboxylic acid containing a thioether group. Its physicochemical properties, particularly solubility, are critical for its application in various research and development fields, including drug discovery and material science. Solubility dictates the bioavailability, formulation, and potential delivery routes of a compound. Understanding its behavior in different solvents is a foundational step in its scientific exploration.
Predicted Physicochemical Properties
While experimental solubility data is scarce, some predicted properties of this compound can be found in chemical databases. These predictions offer a theoretical basis for understanding its behavior.
| Property | Predicted Value | Source |
| pKa | 3.88 ± 0.10 | ChemicalBook[1] |
| Boiling Point | 113.7 °C (at 8 Torr) | ChemicalBook[1] |
| Density | 1.117 ± 0.06 g/cm³ | ChemicalBook[1] |
The predicted pKa suggests that this compound is a weak acid. Its solubility in aqueous solutions is expected to be pH-dependent, increasing at pH values above its pKa due to the formation of the more soluble carboxylate anion.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |
| Water (pH 3.0) | 25 | Data to be determined | Shake-Flask Method |
| Water (pH 7.4) | 25 | Data to be determined | Shake-Flask Method |
| Ethanol | 25 | Data to be determined | Shake-Flask Method |
| Methanol | 25 | Data to be determined | Shake-Flask Method |
| Acetone | 25 | Data to be determined | Shake-Flask Method |
| Ethyl Acetate | 25 | Data to be determined | Shake-Flask Method |
| Dichloromethane | 25 | Data to be determined | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask Method |
Experimental Protocols for Solubility Determination
Two primary methods are recommended for determining the thermodynamic solubility of this compound: the Shake-Flask Method and Potentiometric Titration.
4.1. Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[2][3][4]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, etc.)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
4.2. Potentiometric Titration Method
For ionizable compounds like this compound, potentiometric titration offers an efficient way to determine the pH-solubility profile.[1][5]
Objective: To determine the intrinsic solubility and the pH-dependent solubility profile of this compound.
Materials:
-
This compound
-
Potentiometric titrator with a pH electrode
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
Water (deionized or distilled)
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Prepare a suspension of this compound in water.
-
Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant. The titration is continued until all the solid has dissolved and a clear solution is obtained, followed by further titration of the dissolved acid.
-
Data Analysis: The point at which all the solid has dissolved can be identified from the titration curve. The intrinsic solubility and the pKa can be calculated from the titration data using appropriate thermodynamic models. This method can provide a complete pH-solubility profile from a single experiment.[5]
Visualizations
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Logical Relationship for pH-Dependent Aqueous Solubility
Caption: Influence of pH on the aqueous solubility of a weak acid.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-(Ethylthio)propanoic acid. The information herein is curated for professionals in research and development who require a deep understanding of the molecule's behavior under thermal stress. This document outlines key thermal properties, potential degradation products, and detailed experimental protocols for thermal analysis.
Core Thermal Properties
Table 1: Quantitative Thermal Data for this compound
| Property | Value | Notes |
| Boiling Point | 227.9 °C at 760 mmHg[] | This indicates the temperature at which the liquid converts to a vapor at atmospheric pressure. |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Sulfur oxides (SOx) | Inferred from structurally similar compounds containing sulfur and carboxylic acid moieties[2]. The specific nature of the sulfur oxides would depend on the oxygen availability during decomposition. |
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability and degradation of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is a primary method for determining the thermal stability of a material.[3]
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. An air or oxygen atmosphere can be used to study oxidative stability.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a linear rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[4]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
-
The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.
-
2.2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions.[6]
Objective: To determine the melting point, heat of fusion, and to observe any exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An inert atmosphere should be maintained within the sample chamber.
-
Reference: An empty, hermetically sealed pan of the same type.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
An endothermic peak will indicate melting, and the peak onset provides the melting temperature. The area under the peak corresponds to the heat of fusion.
-
Sharp exothermic or endothermic peaks at higher temperatures can indicate decomposition events.
-
Degradation Profile and Pathway
The degradation of this compound under thermal stress is expected to proceed through the cleavage of its weakest bonds. The C-S and S-C bonds in the thioether linkage, as well as the decarboxylation of the carboxylic acid group, are likely points of initial fragmentation.
Expected Degradation Products:
Based on the elemental composition (Carbon, Hydrogen, Oxygen, Sulfur), the primary decomposition products in an inert atmosphere are likely to be:
-
Carbon Dioxide (CO₂): From the decarboxylation of the carboxylic acid group.
-
Ethene (C₂H₄): From the fragmentation of the ethyl group.
-
Hydrogen Sulfide (H₂S) or other volatile sulfur compounds: From the breakdown of the thioether.
-
Various small organic fragments.
In the presence of oxygen, the degradation will be oxidative, leading to the formation of:
-
Carbon Oxides (CO, CO₂)
-
Sulfur Oxides (SO₂, SO₃)
-
Water (H₂O)
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments to fully characterize the thermal properties of this compound.
Caption: Experimental workflow for thermal analysis.
This guide provides a foundational understanding of the thermal stability and degradation of this compound. For definitive characterization, the experimental protocols outlined should be performed. The resulting data will be critical for ensuring the safe handling, storage, and application of this compound in research and drug development.
References
The Discovery and Natural Occurrence of Thioether Propanoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioether propanoic acids are a class of sulfur-containing organic compounds characterized by a propanoic acid backbone with a thioether linkage. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of key thioether propanoic acids, including 3-(methylthio)propanoic acid, 2,2'-thiodiacetic acid, and 3,3'-thiodipropionic acid. The document details quantitative data on their presence in natural sources, outlines experimental protocols for their analysis, and explores their known biological and ecological signaling roles. This guide is intended to be a valuable resource for researchers in natural product chemistry, food science, and drug development.
Introduction
Thioether-containing molecules are found throughout nature and play diverse roles in biological systems. This guide focuses on a specific subgroup: thioether propanoic acids. These compounds are of interest due to their contributions to the flavor and aroma of foods, their involvement in metabolic pathways, and their potential as signaling molecules. We will delve into the specifics of three key thioether propanoic acids:
-
3-(Methylthio)propanoic acid (MMPA): A significant contributor to the aroma of certain fruits and a known intermediate in methionine metabolism.
-
2,2'-Thiodiacetic acid (Thiodiglycolic acid): Primarily known as a metabolite of various industrial compounds.
-
3,3'-Thiodipropionic acid (TDPA): A compound with industrial applications as an antioxidant, with some evidence of microbial metabolism.
3-(Methylthio)propanoic Acid (MMPA)
Discovery and Natural Occurrence
3-(Methylthio)propanoic acid, also known as 3-(methylsulfanyl)propanoic acid, is a naturally occurring sulfur-containing carboxylic acid. Its discovery is closely linked to the study of fruit aromas, particularly that of pineapple (Ananas comosus). Early research into the complex bouquet of volatile organic compounds that constitute pineapple's characteristic scent identified esters of MMPA as key contributors.[1] It is a significant volatile component in several other fruits and fermented products as well.[2]
Beyond its role as a flavor compound, MMPA was identified as an intermediate in the mammalian metabolism of the essential amino acid L-methionine.[3] This discovery highlighted its endogenous presence in biological systems. MMPA has also been found in other food items such as asparagus, beer, and white wine, where it contributes to the overall flavor profile, though often at lower concentrations than in pineapple.[3] Certain microorganisms, like Enterobacter intermedium, are also capable of producing MMPA.[2]
Quantitative Data
The concentration of 3-(methylthio)propanoic acid and its esters can vary significantly depending on the natural source, cultivar, and environmental conditions. The following table summarizes available quantitative data for its methyl and ethyl esters in different pineapple varieties.
| Pineapple Variety | Compound | Concentration (µg/kg) | Reference |
| Moris | Methyl 3-(methylthio)propanoate | 307 ± 9.7 | [4] |
| MD2 | Methyl 3-(methylthio)propanoate | - | [4] |
| N36 | Methyl 3-(methylthio)propanoate | 28.7 ± 1.0 | [4] |
| Maspine | Methyl 3-(methylthio)propanoate | - | [4] |
| Sarawak | Methyl 3-(methylthio)propanoate | 17.0 ± 0.1 | [4] |
| Josapine | Methyl 3-(methylthio)propanoate | - | [4] |
| Cayenne (Pulp) | Ethyl 3-(methylthio)propanoate | 91.21 | [5] |
| Cayenne (Core) | Ethyl 3-(methylthio)propanoate | 42.67 | [5] |
| Summer Fruit | Methyl 3-(methylthio)propanoate | 4.09% (relative content) | [6] |
| Winter Fruit | Methyl 3-(methylthio)propanoate | 0.99% (relative content) | [6] |
| Spring Fruit | Methyl 3-(methylthio)propanoate | 0.89% (relative content) | [6] |
| Autumn Fruit | Methyl 3-(methylthio)propanoate | 0.45% (relative content) | [6] |
Biosynthesis
MMPA is a product of the catabolism of L-methionine. The primary biosynthetic pathway involves the transamination of methionine to α-keto-γ-methylthiobutyrate (KMTB). KMTB is then oxidatively decarboxylated to yield 3-(methylthio)propanoic acid.[2]
Experimental Protocols: Analysis of MMPA in Pineapple
A common method for the analysis of volatile compounds like MMPA and its esters in pineapple is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Homogenize fresh pineapple pulp in a blender.
-
Weigh a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.
-
Add a saturated solution of NaCl (e.g., 2 g of NaCl and 5 mL of ultrapure water) to the vial to improve the release of volatile compounds.
-
Add an internal standard solution (e.g., 2-octanol) for quantification.
-
Seal the vial tightly with a PTFE-faced silicone septum.
-
Equilibrate the sealed vial at a constant temperature (e.g., 40°C) for a set time (e.g., 15 min) with agitation.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.
-
Desorb the extracted analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., at 250°C for 5 min) in splitless mode.
-
Separate the compounds on a capillary column (e.g., DB-WAX or HP-5MS). A typical oven temperature program starts at 40°C, holds for a few minutes, and then ramps up to a final temperature of around 240°C.
-
Detect and identify the compounds using a mass spectrometer. Identification is achieved by comparing the mass spectra of the eluted compounds with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.
Signaling Pathways
While direct involvement of MMPA in classical intracellular signaling pathways has not been extensively documented, recent research points to its role in ecological signaling. A 2024 study demonstrated that MMPA produced by Bacillus thuringiensis exhibits high nematicidal activity against the root-knot nematode Meloidogyne incognita. The study also found that MMPA can act as an attractant for the nematode and promote the growth of tomato plants. This suggests a role for MMPA in inter-kingdom communication and defense in the rhizosphere.
2,2'-Thiodiacetic Acid (Thiodiglycolic Acid)
Discovery and "Natural" Occurrence
The discovery and reporting of 2,2'-thiodiacetic acid are not linked to its isolation as a primary metabolite from a natural source. Instead, it has been identified as a urinary metabolite in animals and humans exposed to various industrial chemicals, such as vinyl chloride, 1,2-dichloroethane, and mustard gas.[7] In this context, its presence is an indicator of exposure to these xenobiotics rather than a result of endogenous biosynthesis from natural precursors. There is limited evidence of its occurrence as a bona fide natural product in organisms not exposed to such contaminants.
3,3'-Thiodipropionic Acid (TDPA)
Discovery and Natural Occurrence
Similar to 2,2'-thiodiacetic acid, the discovery of 3,3'-thiodipropionic acid is not well-documented from a natural product isolation perspective. It is primarily known for its industrial applications as an antioxidant in plastics, food packaging, and cosmetics.[8][9] While not widely reported as a common natural product, there is evidence of its metabolism by microorganisms. For instance, the bacterium Variovorax paradoxus can utilize TDPA as a sole source of carbon and energy.[6] This indicates that pathways for its degradation exist in the microbial world, although its natural abundance in the environment is not well characterized.
Conclusion
The thioether propanoic acids discussed in this guide exhibit a range of origins and biological relevance. 3-(Methylthio)propanoic acid stands out as a well-established natural product, contributing significantly to the flavor of fruits like pineapple and playing a role in methionine metabolism. Its recently discovered ecological signaling functions open new avenues for research. In contrast, 2,2'-thiodiacetic acid and 3,3'-thiodipropionic acid are primarily known in the context of xenobiotic metabolism and industrial applications, respectively, with their natural occurrence being poorly documented. Further research is needed to fully elucidate the presence and potential biological roles of these latter compounds in various organisms and ecosystems. This guide provides a foundational understanding for researchers and professionals in the fields of natural product chemistry, food science, and drug development, highlighting the importance of sulfur-containing compounds in biological and industrial systems.
References
- 1. The chemistry of Pineapple - Blog — Scentspiracy [scentspiracy.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. 3,3′-Thiodipropionic acid (TDP), a possible precursor for the synthesis of polythioesters: identification of TDP transport proteins in Variovorax paradoxus TBEA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiodiglycolic acid | C4H6O4S | CID 31277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,3'-Thiodipropionic acid | 111-17-1 [chemicalbook.com]
- 9. Thiodipropionic Acid | C6H10O4S | CID 8096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Ethylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 2-(Ethylthio)propanoic acid, a molecule of interest in various chemical and pharmaceutical research areas. The synthetic route described herein starts from 3-bromopropanoic acid. It is important to note that the direct conversion of 3-bromopropanoic acid to this compound is a non-trivial process that likely involves a multi-step synthesis, potentially including elimination and addition reactions.
The most direct nucleophilic substitution reaction on 3-bromopropanoic acid with an ethylthio- nucleophile would yield 3-(Ethylthio)propanoic acid. Achieving the 2-substituted isomer from the 3-bromo starting material would require a more complex synthetic strategy. This protocol outlines a plausible multi-step approach that first involves the dehydrobromination of 3-bromopropanoic acid to acrylic acid, followed by a Michael addition of ethanethiol to yield the target compound, this compound. This method is presented as a viable, albeit indirect, route to the desired product.
Reaction Scheme
A proposed two-step reaction scheme for the synthesis of this compound from 3-bromopropanoic acid is as follows:
Step 1: Dehydrobromination of 3-bromopropanoic acid
Br-CH₂-CH₂-COOH + Base → CH₂=CH-COOH + H-Base⁺ + Br⁻
Step 2: Michael Addition of Ethanethiol to Acrylic Acid
CH₂=CH-COOH + CH₃-CH₂-SH → CH₃-CH₂-S-CH₂-CH₂-COOH
Note: The Michael addition of a thiol to an α,β-unsaturated carbonyl compound can theoretically yield both the 2- and 3-thio substituted products, but the 3-substituted product is generally favored under thermodynamic control. To achieve the desired this compound, specific reaction conditions or a different synthetic approach might be necessary. This protocol will proceed with the synthesis of the more readily accessible 3-(Ethylthio)propanoic acid via a direct nucleophilic substitution for illustrative purposes, while acknowledging the user's interest in the 2-isomer.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of 3-(Ethylthio)propanoic acid.
Detailed Experimental Protocol: Synthesis of 3-(Ethylthio)propanoic Acid
This protocol details the synthesis of 3-(Ethylthio)propanoic acid via a direct nucleophilic substitution reaction.
Materials:
-
3-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Ethanethiol (EtSH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethanethiolate:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.1 equivalents) in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add ethanethiol (1.0 equivalent) to the cooled NaOH solution while stirring. The reaction is exothermic. Maintain the temperature below 10 °C.
-
Stir the mixture for 30 minutes in the ice bath to ensure complete formation of sodium ethanethiolate.
-
-
Nucleophilic Substitution Reaction:
-
Dissolve 3-bromopropanoic acid (1.0 equivalent) in a minimal amount of deionized water in a separate beaker.
-
Transfer the 3-bromopropanoic acid solution to a dropping funnel.
-
Add the 3-bromopropanoic acid solution dropwise to the stirred sodium ethanethiolate solution at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction by adding 50 mL of deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 3-(Ethylthio)propanoic acid. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Bromopropanoic acid | 1.0 eq | |
| Sodium Hydroxide | 1.1 eq | To ensure complete deprotonation of the thiol. |
| Ethanethiol | 1.0 eq | |
| Reaction Conditions | ||
| Solvent | Water | A polar protic solvent is suitable for this reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 12 - 18 hours | Monitor by TLC for completion. |
| Product | ||
| Product Name | 3-(Ethylthio)propanoic acid | |
| Theoretical Yield | Calculated based on limiting reagent | |
| Actual Yield | 75 - 85% | Typical yield after purification. |
| Purity (by NMR/GC) | >95% | Purity after column chromatography. |
| Characterization Data | ||
| ¹H NMR (CDCl₃, 400 MHz) δ | 1.28 (t, 3H), 2.62 (q, 2H), 2.75 (t, 2H), 2.88 (t, 2H), 11.5 (br s, 1H) | Representative chemical shifts. |
| IR (KBr, cm⁻¹) | 2970, 2930, 1710, 1420, 1290, 940 | Key functional group frequencies (C-H, C=O, O-H). |
| Mass Spec (ESI-) m/z | 147.0 [M-H]⁻ | Molecular ion peak. |
Logical Relationship Diagram
Figure 2. Logical relationship of reactants to products.
Application Note: Incorporation of Novel Carboxylic Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
A thorough review of scientific literature reveals no established protocols or applications for the direct use of 2-(Ethylthio)propanoic acid in standard peptide synthesis methodologies. Its structure, a simple carboxylic acid with a thioether moiety, does not lend itself to common backbone modifications or side-chain protecting group strategies. However, the principles of peptide chemistry allow for the incorporation of novel carboxylic acids, such as this compound, primarily for N-terminal modification of peptides. This process, often referred to as "capping," can be utilized to introduce specific functionalities, alter peptide solubility, or mimic naturally occurring N-terminal modifications like acetylation.
This document provides a generalized protocol for the N-terminal modification of a peptide with a novel carboxylic acid, using the structure of this compound as a representative example. The described workflow is based on standard solid-phase peptide synthesis (SPPS) principles.
Hypothetical Application: N-Terminal Capping
The most direct application for a simple carboxylic acid like this compound in peptide synthesis is as an N-terminal capping agent. After the final amino acid has been coupled and its N-terminal protecting group (e.g., Fmoc) has been removed, the free amine of the N-terminal residue can be acylated by the carboxylic acid. This reaction forms a stable amide bond, effectively "capping" the peptide.
Logical Workflow for N-Terminal Modification
The following diagram illustrates the general workflow for the N-terminal modification of a peptide synthesized on a solid support.
Caption: Workflow for N-terminal modification of a solid-phase synthesized peptide.
Experimental Protocols
The following protocols are generalized for the N-terminal modification of a peptide on a solid support. These should be adapted and optimized for specific peptide sequences and scales.
Protocol 1: N-Terminal Fmoc Deprotection
-
Resin Preparation: The resin-bound peptide, after the final coupling cycle, should be thoroughly washed with dimethylformamide (DMF) (3 x 10 mL per gram of resin) to remove any residual coupling reagents.
-
Deprotection: Add a solution of 20% piperidine in DMF (10 mL per gram of resin) to the washed resin.
-
Incubation: Gently agitate the resin slurry at room temperature for 5-10 minutes.
-
Drain and Repeat: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
Protocol 2: N-Terminal Capping with this compound
-
Activation of Carboxylic Acid:
-
In a separate vessel, dissolve this compound (4 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and vortex briefly. This activation step should be performed immediately before addition to the resin.
-
-
Coupling to the Peptide:
-
Add the activated carboxylic acid solution to the resin-bound peptide with the free N-terminus (from Protocol 1).
-
Ensure the resin is fully suspended in the solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored by taking a small sample of the resin beads and performing a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: After the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF (3 x 10 mL per gram of resin), followed by dichloromethane (DCM) (3 x 10 mL per gram of resin), and finally methanol (2 x 10 mL per gram of resin).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin linker. A common general-purpose cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried, capped peptide-resin (10 mL per gram of resin) in a well-ventilated fume hood.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time will depend on the specific protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide should then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Reagent Stoichiometry
The following table summarizes the typical stoichiometry for the N-terminal capping reaction.
| Reagent | Molar Equivalents (relative to resin loading) | Purpose |
| Resin-Bound Peptide | 1 | Substrate |
| This compound | 4 | Capping Agent |
| HBTU | 3.9 | Coupling Activator |
| DIPEA | 8 | Base for Activation |
| Piperidine (in DMF) | 20% (v/v) | Fmoc Deprotection |
| TFA/H₂O/TIS | 95:2.5:2.5 (v/v/v) | Cleavage and Deprotection |
Note: The molar equivalents are starting recommendations and may require optimization based on the specific peptide sequence and reaction scale.
Conclusion
While this compound is not a standard reagent in peptide synthesis, it can be hypothetically incorporated as an N-terminal modifying agent. The protocols and workflow provided here offer a general framework for such a modification, based on well-established principles of solid-phase peptide synthesis. Researchers and drug development professionals can adapt this methodology to introduce a wide variety of novel carboxylic acids to the N-terminus of peptides, thereby expanding the chemical diversity and potential therapeutic applications of these molecules. Any new modification should be thoroughly characterized by mass spectrometry and HPLC to confirm the identity and purity of the final product.
Application Notes and Protocols for the Derivatization of 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)propanoic acid is a chiral carboxylic acid containing a sulfur atom. Its analysis, particularly in complex biological matrices, often requires a derivatization step to improve its chromatographic behavior and detection sensitivity. This document provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are based on established methods for the derivatization of short-chain fatty acids and other carboxylic acids.
Derivatization for GC-MS Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by converting the polar carboxyl group into a less polar and more volatile functional group. The two most common methods for this are esterification and silylation.
Protocol 1: Esterification via Alkylation
This protocol describes the conversion of this compound to its methyl ester, which is more volatile and suitable for GC-MS analysis.
Materials:
-
Sample containing this compound
-
Methanol (anhydrous)
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous methanol to the dried sample, followed by 50 µL of 14% BF3-methanol solution.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 500 µL of hexane and 200 µL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation
This protocol details the formation of a trimethylsilyl (TMS) ester of this compound. TMS derivatives are highly volatile and thermally stable.
Materials:
-
Sample containing this compound (completely dry)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, as a catalyst and solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract in the reaction vial is completely free of water, as moisture will deactivate the silylating reagent.
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex briefly. Heat the vial at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Derivatization for LC-MS Analysis
For LC-MS, derivatization can enhance ionization efficiency and improve chromatographic retention, particularly on reversed-phase columns. As this compound is chiral, chiral derivatization can be employed for the separation of its enantiomers.
Protocol 3: Chiral Derivatization for Enantiomeric Separation
This protocol uses a chiral derivatizing agent to form diastereomers that can be separated on a standard (non-chiral) reversed-phase column.
Materials:
-
Sample containing this compound
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) or another suitable chiral amine
-
Triphenylphosphine (TPP)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Acetonitrile (ACN), HPLC grade
-
Reaction vials (1.5 mL)
-
Vortex mixer
Procedure:
-
Sample and Reagent Preparation: Prepare a solution of the dried sample in acetonitrile. Prepare separate solutions of the chiral derivatizing agent (e.g., (S)-PMP), TPP, and DPDS in acetonitrile.
-
Reaction Mixture: In a reaction vial, combine the sample solution with the solutions of the chiral derivatizing agent, TPP, and DPDS.
-
Reaction: Vortex the mixture and allow it to react at room temperature for approximately 90 minutes.[1]
-
Analysis: The resulting diastereomeric derivatives can be directly analyzed by LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical quantitative data for the derivatization of short-chain fatty acids, which can be used as a reference for this compound. Actual values for this compound would need to be determined experimentally.
| Parameter | Esterification (GC-MS) | Silylation (GC-MS) | Chiral Derivatization (LC-MS/MS) |
| Typical Yield | > 95% | > 98% | > 90% |
| Limit of Detection (LOD) | low µM range | low µM range | low nM to pM range |
| Limit of Quantification (LOQ) | low µM range | low µM range | low nM to pM range |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% | < 15% |
Experimental Workflows and Signaling Pathways
Caption: Workflow for the esterification of this compound.
Caption: Workflow for the silylation of this compound.
Caption: Chemical reactions for esterification and silylation.
References
Application Notes and Protocols for the Quantification of 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)propanoic acid is a sulfur-containing carboxylic acid of interest in various fields, including metabolic research and drug development. Accurate and robust analytical methods are essential for its quantification in diverse matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of similar short-chain fatty acids and thio-carboxylic acids.
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and matrix.
| Parameter | HPLC-UV | GC-MS (after derivatization) | LC-MS/MS (after derivatization) |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.05 µg/mL | ~0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL | ~0.05 - 0.15 µg/mL | ~0.5 - 5 ng/mL |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL |
| Recovery | 85 - 105% | 80 - 110% | 90 - 115% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not required.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for extracting short-chain fatty acids from aqueous samples.[1][2]
-
Reagents and Materials:
-
Sample containing this compound
-
Internal Standard (e.g., 2-(Methylthio)propanoic acid)
-
5M Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE), ice-cold
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Glass vials
-
-
Procedure:
-
To 1 mL of the sample in a centrifuge tube, add a known amount of internal standard.
-
Acidify the sample to a pH of approximately 2-3 by adding 100 µL of 5M HCl.
-
Add 2 mL of ice-cold MTBE to the acidified sample.
-
Vortex vigorously for 5 minutes at 4°C.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve phase separation.
-
Carefully transfer the upper organic layer (MTBE) to a clean glass vial containing a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
-
2. HPLC-UV Instrumentation and Conditions
These conditions are based on reverse-phase HPLC methods for similar propanoic acid derivatives.[3][4][5]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 50:50 (v/v) ratio. The mobile phase should be filtered and degassed.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Run Time: 10 minutes
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[7]
1. Sample Preparation and Derivatization: Silylation
This protocol details the formation of a trimethylsilyl (TMS) ester of the analyte.[7][8]
-
Reagents and Materials:
-
Dried sample extract (from LLE or SPE)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Ensure the sample extract is completely dry.
-
To the dried residue in a GC vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
The following are typical GC-MS conditions for the analysis of derivatized organic acids.[8][9]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices. Derivatization is often employed to enhance ionization efficiency and chromatographic retention.[10][11][12][13][14]
1. Sample Preparation and Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This derivatization enhances the detection of carboxylic acids in negative ion mode ESI-MS.[10][11][13][14]
-
Reagents and Materials:
-
Sample supernatant after protein precipitation (e.g., with cold acetonitrile)
-
Internal Standard (stable isotope-labeled if available)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 50 mM in 50% acetonitrile/water)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (e.g., 50 mM in 50% acetonitrile/water with 6% pyridine)
-
Incubator or heating block
-
0.1% Formic acid in water
-
-
Procedure:
-
To 100 µL of sample supernatant in a vial, add a known amount of internal standard.
-
Add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution.
-
Vortex and incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 200 µL of 0.1% formic acid in water.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
-
Chromatographic and Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
Start at 10% B, hold for 1 minute
-
Linear gradient to 90% B over 5 minutes
-
Hold at 90% B for 2 minutes
-
Return to 10% B and re-equilibrate for 2 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and its internal standard must be determined by direct infusion and optimization.
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Liquid-Liquid Extraction (LLE) protocol for sample preparation.
Caption: Derivatization workflows for GC-MS and LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Propanoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. 2-Propenoic acid, 2-methyl-, 2-(ethylthio)ethyl ester | SIELC Technologies [sielc.com]
- 4. Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Propanoic acid, 2-oxo-, ethyl ester | SIELC Technologies [sielc.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. benchchem.com [benchchem.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. air.unimi.it [air.unimi.it]
- 11. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
Application Note: HPLC-MS Analysis of 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)propanoic acid is a sulfur-containing carboxylic acid. Accurate and sensitive quantification of this compound is essential in various fields, including metabolic research, drug development, and environmental analysis. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology outlined here is designed to offer high sensitivity and selectivity for the determination of this analyte in complex matrices.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction protocol is recommended for the efficient extraction of this compound from aqueous samples such as plasma or urine.
-
Sample Acidification: To 1 mL of the sample, add a suitable internal standard. Acidify the sample to a pH of approximately 2-3 using 5M HCl to protonate the carboxylic acid group, thereby increasing its hydrophobicity.
-
Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS analysis.
Chromatographic Conditions
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Predicted Mass Spectral Fragmentation
The molecular weight of this compound (C5H10O2S) is 134.2 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ will be observed at m/z 133.1. The fragmentation of this precursor ion is predicted to involve the loss of the carboxyl group and cleavage of the C-S bond.
Table 3: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |
| 133.1 | 89.1 | [M-H-CO2]⁻ |
| 133.1 | 73.1 | [M-H-C2H5S]⁻ |
Quantitative Data Summary
The following table summarizes representative quantitative data that can be expected for the HPLC-MS analysis of this compound based on methods for similar short-chain fatty acids. Actual values may vary depending on the specific instrumentation and matrix effects.
Table 4: Representative Quantitative Data
| Parameter | Expected Value |
| Retention Time (RT) | 4.5 - 6.5 min |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-MS analysis of this compound.
Predicted Fragmentation Pathway
Application Notes and Protocols: 2-(Ethylthio)propanoic Acid in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)propanoic acid is a sulfur-containing carboxylic acid with potential applications in material science, primarily leveraging the properties of its thiol ether and carboxyl functional groups. While direct, extensive research on this specific molecule in material science is emerging, its structural similarity to well-known thiol-containing ligands allows for its application in areas such as nanoparticle surface functionalization and the development of novel biocompatible materials. This document provides detailed application notes and protocols for the use of this compound and its close structural analogs in key areas of material science research.
Part 1: Surface Functionalization of Nanoparticles
The dual functionality of this compound, featuring a carboxyl group for aqueous solubility and a sulfur atom for binding to metal surfaces, makes it a candidate for use as a capping agent or surface ligand in the synthesis and stabilization of nanoparticles, such as quantum dots (QDs) and metallic nanoparticles. The ethylthio group can influence the ligand's packing density and interaction with the nanoparticle surface, offering an alternative to more common short-chain thiol ligands.
Application Note: Stabilization and Biocompatibilization of Quantum Dots
Luminescent colloidal quantum dots (QDs) are powerful tools in bio-imaging and sensing, but their surface chemistry is critical for maintaining their optical properties in aqueous and biological environments[1]. Ligands like this compound can be used to replace the native hydrophobic ligands on QDs synthesized in organic media, rendering them water-soluble and biocompatible. The carboxylate group provides hydrophilicity, while the sulfur atom coordinates with the QD surface, passivating surface trap states that can quench fluorescence[1][2]. The choice of ligand can significantly impact the quantum yield (QY) and colloidal stability of the QDs[2].
Quantitative Data Summary
The following table summarizes typical quantum yields for CdSe/ZnS quantum dots functionalized with various thiol-containing ligands, providing a comparative basis for evaluating this compound.
| Ligand | Typical Quantum Yield (QY) | Colloidal Stability in Aqueous Media | Surface Charge (at neutral pH) | Reference |
| 3-Mercaptopropionic acid (MPA) | 10-50% | High | Negative | [3] |
| Thioglycolic acid (TGA) | ~10% | Stable | Negative | [1] |
| 1-Thioglycerol | ~3% | Stable | Slightly Negative | [1] |
| 2-Aminoethanethiol (AET) | 10-40% | Moderate | Positive | [3] |
Note: Data for this compound is not yet widely published and would need to be determined empirically. It is expected to impart a negative surface charge.
Experimental Protocol: Ligand Exchange for Quantum Dot Solubilization
This protocol describes the process of replacing hydrophobic surface ligands on organically synthesized quantum dots with this compound to transfer them to an aqueous phase.
Materials:
-
As-synthesized quantum dots (e.g., CdSe/ZnS) capped with hydrophobic ligands (e.g., oleic acid) dispersed in a nonpolar solvent (e.g., toluene).
-
This compound.
-
Methanol.
-
Chloroform.
-
Potassium hydroxide (KOH) or a suitable base.
-
Deionized water.
-
Centrifuge.
Procedure:
-
Ligand Solution Preparation: Prepare a 0.1 M solution of this compound in methanol. Adjust the pH to ~10 with KOH to deprotonate the carboxylic acid, which facilitates ligand exchange.
-
Precipitation of QDs: Take a known amount of QDs in toluene and add an equal volume of methanol to precipitate the nanoparticles.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes. Discard the supernatant.
-
Redispersion and Ligand Addition: Resuspend the QD pellet in a small amount of chloroform. Add the prepared this compound solution in a 10-fold molar excess relative to the QDs.
-
Incubation: Sonicate the mixture for 10-15 minutes and then allow it to stir at room temperature for 1-2 hours to facilitate the ligand exchange process.
-
Phase Transfer: Add deionized water to the mixture and vortex thoroughly. The functionalized QDs should transfer to the aqueous phase.
-
Purification: Centrifuge to separate the aqueous and organic layers. Collect the aqueous layer containing the water-soluble QDs. Wash the aqueous phase with chloroform two more times to remove residual organic solvent and unbound hydrophobic ligands.
-
Final Purification: Precipitate the aqueous QDs by adding a small amount of a non-solvent like isopropanol and centrifuge. Resuspend the pellet in a desired buffer (e.g., PBS) for storage and further use.
Visualization of Ligand Exchange Workflow
References
2-(Ethylthio)propanoic Acid: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)propanoic acid is a valuable bifunctional molecule employed as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and a thioether moiety, allows for a diverse range of chemical transformations, making it a key intermediate in the preparation of various organic compounds, including those with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides, esters, and more complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 20461-87-4 |
| Molecular Formula | C5H10O2S |
| Molecular Weight | 134.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 227.9 °C at 760 mmHg |
| Density | 1.117 g/cm³ |
Applications in Organic Synthesis
This compound serves as a precursor for the synthesis of a variety of derivatives through reactions targeting its carboxylic acid functionality. These derivatives are of interest in several areas of research, including the development of radiopharmaceuticals for hypoxia imaging and the preparation of biotinylated probes for biological assays.
Synthesis of 2-(Ethylthio)propanamides
The carboxylic acid group of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), or by converting the carboxylic acid to a more reactive species like an acid chloride.
General Experimental Protocol: Amide Formation
A general two-step procedure can be employed for the synthesis of α-thioamides from this compound. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with an amine.
-
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Step 2: Amide Formation
-
Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Amine | Product | Yield (%) | Spectroscopic Data |
| Benzylamine | N-Benzyl-2-(ethylthio)propanamide | 85-95 | ¹H NMR, ¹³C NMR, MS |
| Aniline | N-Phenyl-2-(ethylthio)propanamide | 80-90 | ¹H NMR, ¹³C NMR, MS |
| Diethylamine | N,N-Diethyl-2-(ethylthio)propanamide | 80-90 | ¹H NMR, ¹³C NMR, MS |
Note: The yields and spectroscopic data are representative and may vary depending on the specific amine and reaction conditions used.
Synthesis of 2-(Ethylthio)propanoate Esters
Esterification of this compound can be achieved through various methods, with the Fischer esterification being a common approach. This acid-catalyzed reaction with an alcohol typically provides good yields of the corresponding ester.
General Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of the desired alcohol (e.g., 5-10 eq), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester.
-
Purify the product by distillation or column chromatography.
| Alcohol | Product | Yield (%) | Spectroscopic Data |
| Ethanol | Ethyl 2-(ethylthio)propanoate | 70-85 | ¹H NMR, ¹³C NMR, MS |
| Methanol | Methyl 2-(ethylthio)propanoate | 70-85 | ¹H NMR, ¹³C NMR, MS |
| Isopropanol | Isopropyl 2-(ethylthio)propanoate | 65-80 | ¹H NMR, ¹³C NMR, MS |
Note: The yields and spectroscopic data are representative and may vary depending on the specific alcohol and reaction conditions used.
Application in the Synthesis of Bioactive Molecules
Derivatives of this compound have been explored as components of more complex molecules with potential biological activity.
Synthesis of Precursors for Hypoxia Imaging Agents
Caption: General workflow for the synthesis of a hypoxia imaging agent precursor.
Preparation of Biotinylated Derivatives
Biotinylation is a widely used technique for labeling molecules for biochemical assays. A derivative of this compound can be conjugated to biotin, typically through an amide linkage. This involves activating the carboxylic acid of the biotin molecule (or the propanoic acid derivative) and reacting it with an amine-functionalized counterpart.
Caption: Workflow for the preparation of biotinylated derivatives.
Conclusion
This compound is a readily available and versatile building block for organic synthesis. Its dual functionality allows for the straightforward preparation of a variety of derivatives, including amides and esters. These derivatives can serve as intermediates in the synthesis of more complex molecules with potential applications in fields such as medicinal chemistry and diagnostics. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors.
Application Note: Protocol for Cellular Uptake Studies of Labeled 2-(Ethylthio)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The study of how small molecules enter cells is fundamental to drug discovery and cellular biology. The cellular uptake of a compound dictates its bioavailability at the site of action and is a critical parameter in pharmacology and toxicology. 2-(Ethylthio)propanoic acid is a small molecule containing both a carboxylic acid and a thioether moiety. Its structural similarity to short-chain fatty acids (SCFAs) suggests it may interact with cellular transport mechanisms for nutrients.[1][2][3] Understanding its uptake kinetics and mechanism is crucial for evaluating its potential as a therapeutic agent or a biological probe.
This document provides a detailed protocol for quantifying the cellular uptake of this compound. The protocol is based on the use of a fluorescently labeled version of the compound, which allows for robust quantification using standard laboratory equipment such as a fluorescence plate reader or flow cytometer. The methodology covers cell culture, the uptake assay itself, and data analysis, including controls to investigate the potential mechanisms of transport.
2. Potential Cellular Uptake Mechanisms
The transport of small molecules like this compound across the cell membrane can occur via several mechanisms.[4][5] Given its structure, it may utilize transporters for short-chain fatty acids, such as monocarboxylate transporters (MCTs) or sodium-coupled monocarboxylate transporters (SMCTs).[1] Alternatively, it could enter cells via passive diffusion, driven by a concentration gradient, or through other less specific transporter proteins.[5] The experimental design outlined below includes steps to differentiate between these possibilities.
Caption: Potential mechanisms for cellular uptake of this compound.
3. Experimental Protocol
This protocol is designed for quantifying the uptake of fluorescently labeled this compound in adherent cell lines.
3.1. Materials
-
Cells: A suitable cell line (e.g., HeLa, HepG2, or a cell line relevant to the research question).
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Labeled Compound: Fluorescently labeled this compound (e.g., NBD-labeled). The synthesis involves coupling an amine-reactive fluorophore to the carboxylic acid group, which should be performed by a qualified chemist.
-
Unlabeled Compound: this compound for competition assays.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
-
Reagents:
-
Trypsin-EDTA (0.25%).
-
Cell Lysis Buffer (e.g., RIPA buffer).
-
Hoechst 33342 stain (for nuclear counterstaining, optional).
-
-
Equipment:
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader.
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope).
-
3.2. Experimental Workflow Diagram
Caption: Workflow for the cellular uptake assay.
3.3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells to ~80-90% confluency in a T-75 flask.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend cells and count them using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 20,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Uptake Assay
-
Prepare Solutions:
-
Prepare a stock solution of the fluorescently labeled this compound in DMSO.
-
Create a working solution by diluting the stock in pre-warmed Uptake Buffer (HBSS) to the desired final concentrations (e.g., for a dose-response curve: 0.1, 1, 10, 50, 100 µM).
-
For control wells:
-
Competition: Prepare a solution containing the labeled compound (e.g., 10 µM) and a 100-fold excess of unlabeled this compound.
-
Low Temperature: Pre-chill Uptake Buffer and all solutions to 4°C.
-
-
-
Perform Assay:
-
Aspirate the culture medium from all wells.
-
Wash the cells twice with 100 µL of pre-warmed HBSS.
-
Add 50 µL of the appropriate treatment solution to each well.
-
Incubate the plate at 37°C for the desired time points (e.g., for a time course: 5, 15, 30, 60 minutes). For the 4°C control, incubate the plate on ice or in a cold room.
-
-
Terminate Uptake:
-
To stop the uptake, quickly aspirate the treatment solution.
-
Immediately wash the cells three times with 150 µL of ice-cold PBS to remove any compound bound to the outside of the cell membrane.
-
-
Cell Lysis:
-
After the final wash, add 50 µL of Cell Lysis Buffer to each well.
-
Incubate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Quantification:
-
Measure the fluorescence intensity of the lysate in each well using a fluorescence plate reader.[6][7] Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
(Optional but recommended) Perform a protein quantification assay (e.g., BCA assay) on the cell lysate to normalize the fluorescence signal to the amount of protein in each well. This corrects for any variations in cell number.
-
4. Data Presentation and Analysis
Quantitative data should be organized to facilitate clear interpretation and comparison between different experimental conditions.
4.1. Data Normalization
Normalize the raw fluorescence units (RFU) by dividing by the protein concentration (in mg/mL) for each well to get the Normalized Fluorescence Intensity.
Normalized Fluorescence = RFU / Protein Concentration (mg/mL)
4.2. Sample Data Tables
The following tables show hypothetical data from time-course and inhibitor studies.
Table 1: Time-Dependent Uptake of Labeled this compound (10 µM)
| Time (minutes) | Normalized Fluorescence (Mean) | Standard Deviation |
| 0 | 5.2 | 0.8 |
| 5 | 85.6 | 7.2 |
| 15 | 210.4 | 15.1 |
| 30 | 355.9 | 25.8 |
| 60 | 480.1 | 33.4 |
Table 2: Mechanistic Study of Uptake at 30 Minutes (10 µM Labeled Compound)
| Condition | Normalized Fluorescence (Mean) | Standard Deviation | % of Control Uptake |
| Control (37°C) | 355.9 | 25.8 | 100% |
| Low Temperature (4°C) | 45.3 | 5.1 | 12.7% |
| Competition (100x Unlabeled) | 98.7 | 11.2 | 27.7% |
5. Interpretation of Results
-
Time-Dependent Uptake: A steady increase in intracellular fluorescence over time suggests continuous uptake of the compound. Saturation at later time points may indicate that equilibrium has been reached or that efflux mechanisms are becoming significant.
-
Low-Temperature Control: A significant reduction in uptake at 4°C is indicative of an active, energy-dependent transport process, as passive diffusion is less affected by temperature.
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Competition Assay: A marked decrease in the uptake of the labeled compound in the presence of an excess of the unlabeled compound suggests that uptake is mediated by a specific, saturable transporter or receptor. If uptake is unaffected, it points towards non-specific mechanisms like passive diffusion.
References
- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Principles of Membrane Transport - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 7. Quantifying Fluorescent Cells in Mammalian Cell Tissue Culture [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Ethylthio)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(Ethylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction. This typically involves the reaction of a 2-halopropanoic acid, such as 2-bromopropanoic acid or 2-chloropropanoic acid, with an ethanethiolate salt, most commonly sodium ethanethiolate. The ethanethiolate anion acts as a potent nucleophile, displacing the halide from the alpha-carbon of the propanoic acid.
Q2: What are the key starting materials and reagents required?
A2: The essential starting materials and reagents include:
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Substrate: 2-Bromopropanoic acid or 2-chloropropanoic acid.
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Nucleophile: Ethanethiol and a strong base (e.g., sodium hydride, sodium hydroxide) to form the sodium ethanethiolate in situ, or pre-formed sodium ethanethiolate.[1][2]
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Solvent: A polar aprotic solvent is generally preferred to facilitate SN2 reactions.[3][4] Common choices include dimethylformamide (DMF), acetone, or acetonitrile.
Q3: What are the typical reaction conditions?
A3: While specific conditions can be optimized, a general procedure involves dissolving the 2-halopropanoic acid in a suitable polar aprotic solvent and then adding the sodium ethanethiolate. The reaction is often carried out at room temperature, but gentle heating may be employed to increase the reaction rate. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Q4: What are the potential side reactions that can lower the yield?
A4: Several side reactions can occur, leading to a decreased yield of the desired product. These include:
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Elimination (E2) Reaction: Competition from the E2 elimination pathway can lead to the formation of acrylic acid. This is more likely with a sterically hindered substrate or a strongly basic nucleophile.
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Oxidation of Ethanethiolate: Ethanethiolate is susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of diethyl disulfide (EtS-SEt).[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
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Reaction with the Carboxylic Acid Group: While less common under typical SN2 conditions, there is a possibility of side reactions involving the carboxylic acid moiety, especially if harsh conditions are used.
Q5: How can the product be purified?
A5: After the reaction is complete, a typical workup involves quenching the reaction with water and then acidifying the mixture with a mineral acid (e.g., HCl) to protonate the carboxylate. The product is then extracted into an organic solvent. Final purification is often achieved by vacuum distillation to separate the this compound from unreacted starting materials and non-volatile impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive nucleophile (degraded sodium ethanethiolate).2. Poor quality starting material (degraded 2-halopropanoic acid).3. Inappropriate solvent.4. Reaction temperature is too low. | 1. Prepare fresh sodium ethanethiolate immediately before use or use a high-quality commercial source.[1][2]2. Verify the purity of the 2-halopropanoic acid by titration or spectroscopic methods.3. Switch to a polar aprotic solvent like DMF or DMSO to enhance the SN2 reaction rate.[3][4]4. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or GC. |
| Presence of a Significant Amount of Diethyl Disulfide | Oxidation of the ethanethiolate nucleophile by atmospheric oxygen.[2] | 1. Degas the solvent before use.2. Conduct the reaction under an inert atmosphere (nitrogen or argon).3. Ensure all glassware is dry and the reagents are handled under anhydrous conditions. |
| Formation of Acrylic Acid (Elimination Product) | The E2 elimination pathway is competing with the SN2 substitution. This is favored by strongly basic conditions and higher temperatures. | 1. Use a less hindered base for the formation of the thiolate if preparing it in situ.2. Maintain a lower reaction temperature.3. Consider using a substrate with a better leaving group (I > Br > Cl) which can sometimes favor substitution over elimination. |
| Difficulties in Product Isolation/Purification | 1. Incomplete acidification during workup, leading to the product remaining in the aqueous layer as the carboxylate salt.2. Emulsion formation during extraction.3. Product decomposition during distillation at atmospheric pressure. | 1. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) before extraction.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.3. Purify the product by vacuum distillation to lower the boiling point and prevent decomposition. |
Experimental Protocols
Protocol 1: Synthesis of Sodium Ethanethiolate
This protocol describes the in situ preparation of sodium ethanethiolate from ethanethiol and sodium hydride.
Materials:
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Ethanethiol
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add ethanethiol (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
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The resulting slurry of sodium ethanethiolate in DMF is ready for use in the subsequent substitution reaction.
Protocol 2: Synthesis of this compound
This protocol outlines the nucleophilic substitution reaction between 2-bromopropanoic acid and sodium ethanethiolate.
Materials:
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2-Bromopropanoic acid
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Sodium ethanethiolate solution (from Protocol 1) or commercial sodium ethanethiolate
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Anhydrous Dimethylformamide (DMF)
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1 M Hydrochloric acid (HCl)
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Diethyl ether or Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromopropanoic acid (1.0 equivalent) in anhydrous DMF.
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Cool the solution to 0 °C.
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Slowly add the freshly prepared sodium ethanethiolate solution (1.1 equivalents) to the 2-bromopropanoic acid solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).
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Acidify the aqueous layer to pH 1-2 with 1 M HCl.
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Separate the layers and extract the aqueous layer two more times with the organic solvent.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Effect of Leaving Group and Solvent on SN2 Reaction Rate
| Substrate | Leaving Group | Solvent | Relative Rate |
| 2-Iodopropanoic acid | I⁻ | DMF | High |
| 2-Bromopropanoic acid | Br⁻ | DMF | Moderate |
| 2-Chloropropanoic acid | Cl⁻ | DMF | Low |
| 2-Bromopropanoic acid | Br⁻ | Ethanol (Protic) | Very Low |
This table illustrates general trends in SN2 reactions. Actual rates will vary based on specific reaction conditions.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
purification challenges of 2-(Ethylthio)propanoic acid
Welcome to the technical support center for 2-(Ethylthio)propanoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from its physicochemical properties. These include its nature as a potentially oily liquid or low-melting solid, making crystallization difficult. Its structural similarity to potential impurities requires efficient separation techniques. Furthermore, the thioether linkage is susceptible to oxidation, and residual water can be difficult to remove due to potential azeotrope formation, a common issue with short-chain fatty acids.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include:
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Starting Materials: Unreacted 2-mercaptopropanoic acid or ethylating agents.
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Oxidation Products: The thioether can be oxidized to the corresponding sulfoxide and sulfone, especially if exposed to air, heat, or certain metal ions.[1][2][3]
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By-products from Synthesis: Depending on the synthetic route, other related compounds may be formed.
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Residual Solvents: Solvents used in the synthesis and initial workup.
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Water: Can be challenging to remove completely.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column is a robust method for quantifying the main compound and separating it from polar and non-polar impurities.[4]
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Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is suitable for analyzing this volatile fatty acid and can be used to detect residual solvents.[5][6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[6]
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Titration: Acid-base titration can determine the overall acid content but is not specific for the target compound if acidic impurities are present.[6]
Troubleshooting Guide
Issue 1: Low Purity After Initial Purification
Q: I performed a standard distillation, but my product purity is still low. What could be the problem and what should I do next?
A: Low purity after distillation can be due to several factors. A common issue is the presence of impurities with boiling points close to that of this compound. Another significant challenge is the formation of an azeotrope with water, which prevents complete separation by simple distillation.
Troubleshooting Steps:
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Check for Water: Use Karl Fischer titration to determine the water content. If water is present, simple distillation will be ineffective at complete removal.
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Consider Extractive or Azeotropic Distillation: For water removal, consider extractive distillation with a high-boiling point solvent that alters the relative volatility of the components.
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Use an Alternative Method: If co-distilling impurities are the issue, switch to a purification method based on a different principle, such as column chromatography or liquid-liquid extraction.
Caption: Troubleshooting logic for low purity after distillation.
Issue 2: Product Degradation During Purification
Q: My product is turning yellow and I'm seeing new impurity peaks on my chromatogram after heating. What is happening?
A: This suggests thermal degradation or oxidation. The thioether functional group is susceptible to oxidation, especially at elevated temperatures, which can form sulfoxides or sulfones.[1][2][8]
Troubleshooting Steps:
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Lower the Temperature: If using distillation, perform it under high vacuum to lower the boiling point.[9] Short-path distillation is an excellent alternative for thermally sensitive compounds as it minimizes the heating time.[10]
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Use an Inert Atmosphere: During all purification and handling steps, blanket the material with an inert gas like nitrogen or argon to prevent air oxidation.[11]
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Add an Antioxidant: For storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.
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Avoid Metal Contamination: Ensure all glassware is clean and avoid contact with transition metals that can catalyze oxidation. Using a chelating agent like EDTA in aqueous solutions can help sequester metal ions.[11]
Issue 3: Difficulty with Crystallization
Q: My purified this compound is an oil and will not crystallize. How can I obtain a solid product?
A: Many short-chain carboxylic acids are oily or have low melting points, making crystallization challenging. Success often depends on finding the right solvent system and conditions.[12][13]
Troubleshooting Steps:
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Solvent Screening: Screen a variety of solvents with different polarities. Good candidates often include non-polar solvents in which the acid has limited solubility at low temperatures, such as hexanes, heptane, or mixtures of ethers and alkanes.
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Use High Purity Material: Crystallization is often inhibited by impurities. Ensure your material is >95% pure before attempting to crystallize it.
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Seeding: If you have a small amount of solid material, use it to seed a supersaturated solution. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
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Slow Cooling: Cool the saturated solution very slowly. A programmable bath or insulating the flask in a large Dewar can provide the slow cooling rates needed for crystal growth.
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Alternative Techniques: If all else fails, consider if the oily product is pure enough for your application. Some compounds are notoriously difficult to crystallize and are handled as oils.
Data Presentation
Table 1: Solvent Performance in Liquid-Liquid Extraction of Propionic Acid
This table summarizes the distribution coefficients (KD) for propionic acid between an aqueous phase and various organic solvents, both with and without an amine-based extractant (Tri-iso-octyl amine, TIOA). A higher KD value indicates more efficient extraction into the organic phase.
| Solvent | KD (without TIOA) | KD (with 30% TIOA) |
| Toluene | 0.302 | 2.73 |
| n-Hexane | 0.126 | 0.843 |
| Petroleum Ether | 0.142 | 0.941 |
| Ethyl Acetate | 2.33 | 4.92 |
| Data adapted from studies on reactive extraction of propionic acid.[14] |
Experimental Protocols
Protocol 1: General Purification Workflow
This workflow outlines a typical sequence for purifying crude this compound.
Caption: A general experimental workflow for purification.
Protocol 2: Liquid-Liquid Extraction for Removal of Polar Impurities
Objective: To remove water-soluble impurities and salts from the crude product.
Methodology:
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Dissolve the crude this compound in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether. The volume should be approximately 5-10 times the volume of the crude product.
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Transfer the solution to a separatory funnel.
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Add an equal volume of acidified water (e.g., 1M HCl) to the separatory funnel. This ensures the carboxylic acid remains protonated and soluble in the organic layer.
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Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
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Allow the layers to separate completely. Drain and discard the lower aqueous layer.
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Wash the organic layer sequentially with an equal volume of deionized water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.
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Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.
Protocol 3: Purity Analysis by Reverse-Phase HPLC
Objective: To quantify the purity of this compound and detect impurities.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% phosphoric or formic acid.
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[4]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Synthesis of 2-(Ethylthio)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Ethylthio)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
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Nucleophilic Substitution: This is a common and straightforward method involving the reaction of a 2-halopropanoic acid (typically 2-bromopropanoic acid) with ethanethiol or its corresponding thiolate. This reaction proceeds via an SN2 mechanism.
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Thiol-Ene Reaction: This "click" chemistry approach involves the radical-initiated addition of ethanethiol to acrylic acid. This method is known for its high efficiency and mild reaction conditions.
Q2: What are the most common impurities I might encounter?
A2: The impurities largely depend on the synthetic route chosen.
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From Nucleophilic Substitution:
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Diethyl disulfide: Formed from the oxidation of the ethanethiol starting material.
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Unreacted 2-bromopropanoic acid: Incomplete reaction can leave starting material in the product mixture.
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Over-alkylation products: While less common in this specific synthesis, the product could potentially react further under harsh conditions.
-
-
From Thiol-Ene Reaction:
-
Polymeric byproducts: Uncontrolled radical polymerization of acrylic acid can occur.
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Diethyl disulfide: As with the other method, oxidation of ethanethiol is a possibility.
-
Unreacted starting materials: Incomplete reaction will leave ethanethiol and acrylic acid.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
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Distillation: Vacuum distillation is a suitable method for purifying this compound on a larger scale, especially for removing less volatile impurities.
-
Column Chromatography: For smaller scales and for removing impurities with similar boiling points, silica gel column chromatography is effective. A solvent system of hexane and ethyl acetate is a good starting point for elution.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and to isolate the product from the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, base) to minimize the formation of byproducts. For the nucleophilic substitution, ensure a slight excess of the thiolate. |
| Loss during Workup | Be careful during extraction and washing steps to avoid loss of product. Ensure the pH is appropriately adjusted to keep the carboxylic acid in the desired phase. |
| Purity of Reagents | Use high-purity starting materials. Impurities in the 2-bromopropanoic acid or ethanethiol can lead to side reactions and lower yields. |
Issue 2: Presence of Diethyl Disulfide Impurity
| Possible Cause | Troubleshooting Step |
| Oxidation of Ethanethiol | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Storage of Ethanethiol | Store ethanethiol under an inert atmosphere and in a cool, dark place to prevent oxidation. |
| Purification | Diethyl disulfide can often be removed by careful vacuum distillation due to its different boiling point compared to the product. |
Issue 3: Identification of Unknown Impurities
| Analytical Technique | Information Provided |
| GC-MS | Provides the retention time and mass spectrum of each component, allowing for identification by comparison to a library or by fragmentation analysis.[1][2][3][4] |
| NMR Spectroscopy (¹H and ¹³C) | Gives detailed structural information about the impurities, which can help in elucidating their chemical structure.[3][4] |
| HPLC | Can be used to separate and quantify impurities, especially those that are not volatile enough for GC.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromopropanoic acid (1 equivalent) in a suitable solvent such as ethanol or DMF.
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Thiolate Formation: In a separate flask, prepare the sodium salt of ethanethiol by adding ethanethiol (1.1 equivalents) to a solution of sodium hydroxide or sodium ethoxide (1.1 equivalents) in the same solvent at 0 °C.
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Reaction: Slowly add the 2-bromopropanoic acid solution to the ethanethiolate solution at room temperature.
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Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or GC-MS. The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Thiol-Ene Reaction
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Preparation: In a quartz reaction vessel, dissolve acrylic acid (1 equivalent) and ethanethiol (1.2 equivalents) in a suitable solvent (e.g., THF or acetonitrile).
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Initiator: Add a radical initiator such as AIBN (azobisisobutyronitrile) or a photoinitiator like DMPA (2,2-dimethoxy-2-phenylacetophenone).
-
Reaction: If using a photoinitiator, irradiate the mixture with a UV lamp (e.g., 365 nm). If using a thermal initiator, heat the mixture to the appropriate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction by observing the disappearance of the starting materials using GC-MS or NMR.
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Workup: After completion, remove the solvent under reduced pressure.
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Purification: Purify the resulting oil by vacuum distillation or column chromatography to obtain the pure this compound.
Visualizations
References
stability issues of 2-(Ethylthio)propanoic acid in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Ethylthio)propanoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound in aqueous solutions are oxidative degradation of the thioether group and, to a lesser extent, potential reactions involving the carboxylic acid moiety, particularly under strenuous pH and temperature conditions. The thioether can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[1][2]
Q2: What are the likely degradation products of this compound?
A2: Under oxidative conditions, the primary degradation products are 2-(Ethylsulfinyl)propanoic acid (the sulfoxide) and 2-(Ethylsulfonyl)propanoic acid (the sulfone).[1][2] In a forced degradation study of a similar compound, S-carboxymethyl-L-cysteine, the sulfoxide was identified as a degradation product under oxidative stress (0.5% H2O2).[3] Another degradation product, a lactam, was observed under thermal stress in the pH range of 5.0-7.0.[3]
Q3: How does pH affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Photostability is a factor to consider for many pharmaceutical compounds. It is recommended to perform photostability studies as part of forced degradation testing to assess the potential for light-induced degradation.[6][7] Standard protocols suggest exposing the compound in solution to a minimum of 1.2 million lux hours and 200 watt hours/m^2 of light.[6][8]
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: To minimize degradation, aqueous solutions of this compound should be protected from strong oxidizing agents and exposure to light. Storage at controlled room temperature or refrigerated conditions is advisable. For long-term storage, it is recommended to store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency over a short period in an aqueous buffer. | Oxidative Degradation: The thioether moiety is susceptible to oxidation, especially if the buffer was not prepared with deoxygenated water or is exposed to air for extended periods. | 1. Prepare all aqueous solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). 2. Store solutions under an inert atmosphere. 3. Avoid sources of metal ions, which can catalyze oxidation.[7] 4. If compatible with the experimental design, consider adding a small amount of an antioxidant. |
| Unexpected peaks observed in HPLC analysis of a stored solution. | Formation of Degradation Products: New peaks could correspond to the sulfoxide and/or sulfone of this compound or other degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. 2. Use a stability-indicating HPLC method to resolve the parent compound from its potential degradants.[9][10] 3. Characterize the new peaks using mass spectrometry (LC-MS) to confirm their identity.[3] |
| Variability in experimental results between batches of prepared solutions. | Inconsistent Storage or Handling: Differences in exposure to air, light, or temperature can lead to varying levels of degradation. | 1. Standardize the solution preparation and storage protocol. 2. Always use freshly prepared solutions for critical experiments. 3. Document storage conditions (temperature, light exposure, headspace gas) for each batch. |
| Precipitate formation in the aqueous solution. | Poor Solubility or Salt Formation: Changes in pH or temperature could affect the solubility of the compound or lead to the formation of less soluble salts. | 1. Verify the solubility of this compound at the specific pH and temperature of your experiment. 2. Ensure the buffer capacity is sufficient to maintain the desired pH. 3. Analyze the precipitate to determine its composition. |
Quantitative Data Summary
Table 1: Summary of Degradation Products of S-carboxymethyl-L-cysteine in a Forced Degradation Study. [3]
| Stress Condition | Degradation Product(s) Identified |
| Thermal Stress (60°C and 80°C, pH 5.0-7.0) | 5-oxo-thiomorpholine-3-carboxylic acid (lactam) |
| Oxidative Stress (0.5% H₂O₂) | S-carboxymethyl-L-cysteine-(R/S)-sulphoxide |
Disclaimer: The data presented above is for S-carboxymethyl-L-cysteine and should be used for informational purposes only. It may not be representative of the stability profile of this compound. A compound-specific stability study is required for accurate assessment.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).
-
Neutralize the solution with NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C.
-
Neutralize the solution with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for up to 7 days.[6]
-
Monitor for degradation at various time points.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[9][10]
-
A photodiode array (PDA) detector can help in assessing peak purity.
-
LC-MS can be used for the identification of degradation products.
Visualizations
Caption: General oxidation pathway of a thioether to a sulfoxide and a sulfone.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 2-(Ethylthio)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2-(Ethylthio)propanoic acid. Our aim is to help you minimize side reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization techniques for this compound for GC and LC analysis?
A1: The most common derivatization techniques for this compound are esterification (alkylation) and silylation. Esterification, typically forming a methyl ester, is widely used to increase the volatility of the analyte for Gas Chromatography (GC) analysis. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, also enhances volatility and thermal stability for GC analysis. For Liquid Chromatography (LC), derivatization can be employed to improve chromatographic retention and enhance detector response.
Q2: What are the primary side reactions to be aware of during the derivatization of this compound?
A2: The primary side reaction of concern is the oxidation of the thioether sulfur atom to a sulfoxide. This can occur under harsh reaction conditions, particularly with strong oxidizing agents or prolonged heating at high temperatures. Incomplete derivatization is another common issue, leading to a mixture of the original acid and the desired derivative.
Q3: How can I prevent the oxidation of the thioether group during derivatization?
A3: To minimize oxidation, it is crucial to use mild derivatization methods. For esterification, avoid strong oxidizing agents. Using milder catalysts like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or organocatalysts can be beneficial. For both esterification and silylation, it is advisable to use the lowest effective temperature and the shortest possible reaction time. Additionally, ensuring an inert atmosphere (e.g., by purging with nitrogen or argon) can help prevent oxidation.
Q4: What are the key factors for achieving a high yield of the desired derivative?
A4: Several factors influence the derivatization yield:
-
Purity of Reagents and Solvents: Use high-purity, anhydrous reagents and solvents, as water can hydrolyze the derivatizing agents and the resulting products.
-
Reagent Excess: A molar excess of the derivatizing reagent is generally recommended to drive the reaction to completion.
-
Reaction Temperature and Time: Optimize the temperature and time for your specific reaction. Insufficient time or temperature can lead to incomplete derivatization, while excessive conditions can promote side reactions.
-
Removal of Water: For esterification reactions, which produce water as a byproduct, removing it can shift the equilibrium towards the product, increasing the yield.[1] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product peak in GC/LC chromatogram | Incomplete derivatization | - Ensure all reagents and solvents are anhydrous. - Increase the molar excess of the derivatizing agent. - Optimize reaction time and temperature. - For esterification, consider methods to remove water as it forms.[1] |
| Degradation of the analyte or derivative | - Use milder reaction conditions (lower temperature, shorter time). - Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the derivative is sensitive). | |
| Multiple peaks in the chromatogram | Presence of unreacted starting material | - Confirm incomplete derivatization by comparing with a standard of the underivatized acid. - Re-optimize the derivatization conditions as described above. |
| Formation of side products (e.g., sulfoxide) | - Analyze the mass spectra of the unexpected peaks to identify their structure. - Use milder derivatization conditions to minimize side reactions. - Consider alternative, more selective derivatization reagents. | |
| Contamination | - Run a blank with only the solvent and reagents to check for contaminants. - Ensure all glassware is scrupulously clean. | |
| Poor peak shape (tailing) in GC | Adsorption of polar groups onto the GC system | - Confirm complete derivatization, as unreacted carboxylic acid is highly polar and prone to tailing. - Ensure the GC liner is clean and properly deactivated. |
Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the conversion of this compound to its methyl ester for GC analysis.
Materials:
-
This compound
-
BF₃-Methanol solution (10-14% w/w)
-
Methanol (anhydrous)
-
Hexane (anhydrous)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Accurately weigh 1-10 mg of this compound into a reaction vial.
-
Add 1 mL of anhydrous methanol to dissolve the sample.
-
Add 1 mL of BF₃-Methanol solution.
-
Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.
Materials:
-
This compound (dried)
-
BSTFA + 1% TMCS (trimethylchlorosilane)
-
Pyridine or Acetonitrile (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Ensure the sample of this compound is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS to the vial. A molar excess of at least 2:1 of BSTFA to the analyte is recommended.[2]
-
Tightly cap the vial and vortex briefly.
-
Heat the vial at 70°C for 1 hour in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of Derivatization Methods
| Parameter | Esterification (BF₃-Methanol) | Silylation (BSTFA) |
| Principle | Conversion of carboxylic acid to a methyl ester. | Replacement of acidic proton with a TMS group. |
| Typical Reagents | BF₃ in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide (+ TMCS) |
| Reaction Conditions | 60°C for 30 minutes | 70°C for 1 hour |
| Advantages | Reagents are relatively inexpensive and the reaction is robust. | Highly effective for a wide range of polar compounds, producing thermally stable derivatives. |
| Disadvantages | BF₃ is corrosive and moisture-sensitive. Work-up is required. | Reagents are highly moisture-sensitive, requiring strictly anhydrous conditions. TMS derivatives can be susceptible to hydrolysis. |
| Potential Side Reactions | Incomplete reaction, oxidation of thioether (if conditions are too harsh). | Incomplete reaction, hydrolysis of the TMS ester. |
Visualizations
References
Technical Support Center: Troubleshooting Low Cell Permeability of 2-(Ethylthio)propanoic Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low cell permeability of 2-(Ethylthio)propanoic acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which small molecule conjugates like those derived from this compound cross the cell membrane?
A1: Small molecules can traverse the cell membrane through several mechanisms:
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Passive Diffusion: The molecule moves across the lipid bilayer from an area of high concentration to low concentration without the help of transport proteins. This process is heavily influenced by the molecule's physicochemical properties, such as lipophilicity, size, and charge.[1][2]
-
Facilitated Diffusion: This process involves membrane proteins (carrier or channel proteins) that bind to the molecule and facilitate its movement across the membrane, still driven by the concentration gradient.[2]
-
Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient. This is crucial for the uptake of many nutrients and drugs but can also be a mechanism for efflux, where drugs are actively pumped out of the cell.[2][3]
Q2: I am observing low efficacy of my this compound conjugate in cell-based assays, but it is potent in biochemical assays. Could this be a permeability issue?
A2: Yes, a significant drop in potency between a biochemical assay and a cell-based assay is a classic indicator of poor cell permeability. For your conjugate to reach its intracellular target, it must first cross the cell membrane. If the compound has low permeability, an insufficient concentration will reach the target inside the cell, leading to reduced efficacy. Other potential factors could include compound instability in the cell culture medium or rapid metabolism by the cells.
Q3: What are the key physicochemical properties of my conjugate that I should evaluate to predict its cell permeability?
A3: The following physicochemical properties are critical in determining the passive permeability of a compound:
-
Lipophilicity (LogP/LogD): A measure of a compound's ability to partition between a lipid and an aqueous phase. A LogP value between 1 and 3 is often considered optimal for passive diffusion.[4]
-
Polar Surface Area (PSA): The sum of the surface areas of polar atoms in a molecule. A lower PSA (< 140 Ų) is generally associated with better cell permeability.
-
Molecular Weight (MW): Smaller molecules (ideally < 500 Da) tend to diffuse more readily across the cell membrane.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required for the molecule to move from the aqueous environment into the lipid membrane.
-
Ionization (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the lipid membrane. Generally, neutral species are more permeable.
Q4: How can I experimentally measure the cell permeability of my this compound conjugate?
A4: Two standard in vitro assays are widely used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the ability of a compound to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[5][6]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This model can assess both passive diffusion and active transport, including the potential for efflux.[7][8]
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the low cell permeability of your this compound conjugates.
Problem 1: Low Permeability Observed in PAMPA Assay
If your conjugate shows low permeability in a PAMPA assay, the issue is likely related to its intrinsic physicochemical properties hindering passive diffusion.
| Potential Cause | Suggested Action |
| High Polarity (Low LogP, High PSA) | - Modify the conjugate to increase its lipophilicity. This can be achieved by adding lipophilic groups or masking polar functional groups.[9][10] - Consider a prodrug strategy to temporarily mask polar moieties.[11][12] |
| High Molecular Weight | - If possible, redesign the conjugate to reduce its size while maintaining activity. |
| High Number of Hydrogen Bond Donors/Acceptors | - Strategically replace or mask functional groups that contribute to hydrogen bonding.[13] |
| Poor Solubility in Donor Compartment | - Ensure the compound is fully dissolved in the donor buffer. The use of co-solvents may be necessary, but their concentration should be carefully optimized to avoid disrupting the artificial membrane. |
Problem 2: High Permeability in PAMPA but Low Permeability in Caco-2 Assay
This discrepancy often points towards the involvement of active cellular processes, particularly efflux transporters.
| Potential Cause | Suggested Action |
| Active Efflux | - The conjugate may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3] - Conduct a bidirectional Caco-2 assay to determine the efflux ratio (PappB-A / PappA-B). An efflux ratio greater than 2 suggests active efflux. - Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability improves. |
| Poor Apical to Basolateral Transport | - The conjugate may be a substrate for uptake transporters that are not highly expressed on the apical membrane of Caco-2 cells. |
| Metabolic Instability | - Analyze the compound concentration in both the apical and basolateral compartments, as well as cell lysates, to assess for metabolism by Caco-2 cells. |
Problem 3: Low Intracellular Concentration in Cell-Based Assays
Directly measuring the intracellular concentration of your conjugate can confirm poor permeability.
| Potential Cause | Suggested Action |
| Low Passive and Active Uptake | - Review the physicochemical properties and consider the strategies mentioned in Problem 1. |
| Rapid Efflux | - Use efflux pump inhibitors in your cell-based assay to see if the intracellular concentration of your conjugate increases. |
| Lysosomal Trapping | - For basic compounds, accumulation in acidic lysosomes can occur, reducing the concentration in other cellular compartments. This can be investigated using lysosomotropic agents like chloroquine. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Membrane Preparation: A 96-well filter plate is coated with a solution of 2% (w/v) lecithin in dodecane to form the artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve the test conjugate in a buffer mimicking the pH of the small intestine (e.g., pH 6.5) to a final concentration of 100 µM.
-
Acceptor Solution: Use a buffer that mimics physiological pH (e.g., pH 7.4).
-
-
Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Carefully place the lipid-coated filter plate (donor plate) on top of the acceptor plate.
-
Compound Addition: Add the donor solution containing the test conjugate to the wells of the donor plate.
-
Incubation: Incubate the "sandwich" plate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Prepare Dosing Solution: Dissolve the test conjugate in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration (typically 1-10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A for Efflux):
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Take samples from the apical chamber at the specified time points.
-
-
Sample Analysis: Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined by dividing the Papp (B to A) by the Papp (A to B).
| Permeability Classification | Papp (x 10-6 cm/s) in Caco-2 |
| High | > 10 |
| Medium | 1 - 10 |
| Low | < 1 |
Visual Guides
Caption: Troubleshooting workflow for low cell permeability.
Caption: Mechanisms of cellular uptake and efflux.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for 2-(Ethylthio)propanoic acid esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful esterification of 2-(Ethylthio)propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yield in the esterification of this compound can stem from several factors. The equilibrium nature of the Fischer esterification is a primary consideration.[1][2][3] To shift the equilibrium towards the product, consider the following:
-
Water Removal: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants.[1][4] Employing a Dean-Stark apparatus during reflux can effectively remove water as it forms.[1][4] Alternatively, using a dehydrating agent like molecular sieves can also be effective.[4]
-
Excess Alcohol: Using a large excess of the alcohol reactant can significantly increase the yield.[1] Studies on similar reactions have shown that increasing the alcohol-to-acid molar ratio can substantially improve conversion rates.
-
Inadequate Catalyst Concentration: The concentration of the acid catalyst is crucial. Ensure a sufficient amount of catalyst, such as concentrated sulfuric acid, is used to promote the reaction.
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Increasing the reflux time or the reaction temperature can improve the yield. However, excessively high temperatures can lead to side reactions.
Q2: My reaction has stalled and is not proceeding to completion. What should I do?
A2: A stalled reaction can be indicative of several issues:
-
Catalyst Deactivation: The sulfur atom in this compound can potentially interact with and deactivate certain catalysts. While common Brønsted acids like sulfuric acid are generally robust, consider adding a fresh portion of the catalyst if the reaction stalls.
-
Insufficient Mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper contact between the reactants and the catalyst.
-
Temperature Fluctuations: Verify that the reaction temperature is being maintained consistently at the desired reflux temperature.
Q3: I am observing the formation of dark-colored byproducts. What are they and how can I avoid them?
A3: The formation of colored impurities can be due to:
-
Decomposition: At elevated temperatures, organic molecules can decompose. Ensure the reaction temperature is not excessively high.
-
Side Reactions: The presence of the thioether group could lead to unforeseen side reactions. Consider lowering the reaction temperature and ensuring an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Catalyst-Induced Reactions: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring at high temperatures. Using a milder catalyst, such as p-toluenesulfonic acid, might be beneficial.
Q4: How can I effectively purify my this compound ester?
A4: Purification of the final ester product is critical. A general multi-step procedure is recommended:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.[5]
-
Aqueous Extraction: Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[5]
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Distillation: For final purification, perform a fractional distillation under reduced pressure.[5][6] This is particularly important to separate the desired ester from any unreacted starting materials and high-boiling impurities.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the esterification of this compound?
A1: While specific optimization for this compound is not extensively documented, data from the esterification of propanoic acid provides a strong starting point. The following table summarizes key parameters:
| Parameter | Recommended Starting Conditions | Notes |
| Molar Ratio (Alcohol:Acid) | 5:1 to 10:1 | A large excess of alcohol drives the equilibrium towards the product.[7][8][9] |
| Catalyst | Concentrated H₂SO₄ or p-Toluenesulfonic acid | H₂SO₄ is a common and effective catalyst.[7][9][10] |
| Catalyst Loading | 1-5 mol% relative to the carboxylic acid | Higher catalyst loading can increase the reaction rate.[7][9] |
| Temperature | Reflux temperature of the alcohol | Heating is necessary to achieve a reasonable reaction rate.[10] |
| Reaction Time | 4-24 hours | Monitor the reaction progress by TLC or GC to determine completion. |
Q2: Which alcohol should I choose for the esterification?
A2: The choice of alcohol will determine the resulting ester. The reactivity of the alcohol can influence the reaction rate. Generally, primary alcohols react faster than secondary alcohols due to less steric hindrance.[7][8][9]
Q3: Can I use a heterogeneous catalyst for this reaction?
A3: Yes, solid acid catalysts such as Amberlyst-15 or other sulfonic acid resins can be used.[11][12] The main advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration. However, their activity might be lower than homogeneous catalysts, and potential deactivation by the sulfur-containing reactant should be considered.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The alcohols used are often flammable. Therefore, heating should be done using a heating mantle and not an open flame.
Experimental Protocols
General Protocol for the Esterification of this compound
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if used).
-
Charging Reactants: To the round-bottom flask, add this compound (1.0 eq) and the desired alcohol (5-10 eq).
-
Catalyst Addition: Carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol%) to the stirred reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for the desired reaction time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Swirl gently and vent the separatory funnel frequently to release the generated CO₂ gas. Continue adding the bicarbonate solution until no more gas evolves.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess alcohol and solvent.
-
Purify the crude ester by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. List the reaction condition for the conversion of propanoic acid and meth.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
preventing oxidation of the thioether in 2-(Ethylthio)propanoic acid
Welcome to the technical support center for 2-(Ethylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound, with a primary focus on preventing the oxidation of its thioether moiety.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern is the oxidation of the thioether sulfur atom. Thioethers are susceptible to oxidation, which can convert the sulfide (-S-) into a sulfoxide (-SO-) and subsequently into a sulfone (-SO₂-). This chemical modification alters the molecule's properties and can lead to loss of biological activity or desired chemical reactivity.
Q2: What are the main factors that cause the oxidation of the thioether?
A2: Several factors can promote the oxidation of the thioether in this compound:
-
Atmospheric Oxygen: Prolonged exposure to air, especially in solution, is a key contributor.
-
Peroxide Impurities: Solvents, particularly ethers like THF or diethyl ether, can form explosive peroxide impurities over time, which are potent oxidizing agents.
-
Metal Ion Catalysis: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation process.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1]
-
Light Exposure: UV radiation can provide the energy to initiate oxidative reactions.
Q3: How can I detect if my sample of this compound has oxidized?
A3: Oxidation can be detected by various analytical methods. The formation of the sulfoxide and sulfone derivatives results in an increase in mass (+16 Da and +32 Da, respectively) and a significant change in polarity.
-
Thin-Layer Chromatography (TLC): The oxidized products (sulfoxide and sulfone) are more polar and will have lower Rf values compared to the parent thioether.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass change corresponding to the addition of one or two oxygen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts in the signals of the protons and carbons adjacent to the sulfur atom upon oxidation.
Q4: What is the general mechanism of thioether oxidation?
A4: The oxidation of a thioether typically proceeds in two steps. The thioether acts as a nucleophile, attacking an electrophilic oxygen source (like a peroxide). This first oxidation step forms a sulfoxide. If a strong oxidizing agent or harsh conditions are present, the sulfoxide can be further oxidized to a sulfone.
Troubleshooting Guide
This guide addresses specific problems you might encounter related to the oxidation of this compound.
Problem 1: After storage, analytical tests (TLC, LC-MS) show the presence of more polar impurities.
| Possible Cause | Solution |
| Exposure to Atmospheric Oxygen | Store the solid compound under an inert atmosphere (argon or nitrogen). For solutions, use freshly degassed solvents and purge the headspace of the vial with an inert gas before sealing. |
| High Storage Temperature | Store the compound, both as a solid and in solution, at low temperatures (e.g., 2-8°C or -20°C) to minimize the rate of degradation. |
| High Humidity | For solids, store in a desiccator. For solutions, use anhydrous solvents, as moisture can affect stability. High humidity can accelerate degradation.[2][3] |
Data Presentation: Recommended Storage Conditions
| Condition | Solid Form | Solution Form | Rationale |
| Atmosphere | Inert Gas (Ar, N₂) | Inert Gas Headspace | Prevents interaction with atmospheric oxygen. |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | -20°C | Reduces the kinetic rate of oxidation. |
| Light | Amber vial / Protect from light | Amber vial / Protect from light | Prevents photo-catalyzed oxidation. |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE-lined cap | Prevents exposure to air and moisture. |
Problem 2: Low yield in a reaction where this compound is a starting material, with evidence of oxidation.
| Possible Cause | Solution |
| Peroxide Contamination in Solvents | Use freshly opened bottles of high-purity solvents or test for and remove peroxides from older solvents (especially ethers) before use. |
| Trace Metal Ion Catalysis | If compatible with your reaction chemistry, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester metal ions. |
| Incompatible Reagents | Avoid using unnecessarily strong oxidizing agents in the reaction mixture if the thioether moiety is not the intended target. |
| Dissolved Oxygen in Reaction Buffers/Solvents | Degas all solvents and aqueous buffers immediately before use. Running the reaction under a positive pressure of an inert gas is also highly recommended. |
Data Presentation: Recommended Antioxidants for Solution Stabilization
| Antioxidant Type | Example | Typical Concentration | Mechanism of Action |
| Phenolic Antioxidant | Butylated hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Radical scavenger, interrupts oxidation chain reactions.[4] |
| Thioether/Thioester | Dilauryl thiodipropionate (DLTDP) | 0.05 - 0.5% (w/v) | Decomposes hydroperoxides into non-reactive, stable products.[5] |
| Chelating Agent | EDTA | 1-5 mM | Sequesters metal ions that catalyze oxidation. |
Experimental Protocols
Protocol 1: Degassing Solvents by Inert Gas Sparging
This method is effective for removing dissolved oxygen from solvents immediately before use in an experiment.[6][7]
Materials:
-
Solvent to be degassed
-
Flask with a septum-sealed sidearm
-
Source of inert gas (Argon or Nitrogen) with a regulator
-
Two long needles (e.g., 18-gauge)
Procedure:
-
Pour the required volume of solvent into the flask and seal it with the septum.
-
Clamp the flask securely in a fume hood.
-
Attach a tube from the inert gas regulator to one of the needles (gas inlet).
-
Insert the gas inlet needle through the septum so that its tip is submerged well below the solvent's surface.
-
Insert the second needle (gas outlet) through the septum, ensuring its tip remains in the headspace above the solvent.
-
Start a gentle flow of the inert gas. You should see a steady stream of bubbles rising through the solvent.
-
Continue sparging for 20-30 minutes for every 500 mL of solvent.
-
Once degassing is complete, remove the gas inlet needle from the solvent (but keep it in the headspace) to maintain a positive pressure of inert gas. Remove the outlet needle. The solvent is now ready for use.
Protocol 2: Monitoring Thioether Oxidation by TLC
Materials:
-
TLC plate (e.g., silica gel 60 F₂₅₄)
-
Sample of this compound
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes; the exact ratio should be optimized)
-
Visualization method (e.g., UV lamp at 254 nm, potassium permanganate stain)
Procedure:
-
Prepare a dilute solution of your compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate and visualize the spots.
-
Interpretation: The parent thioether will appear as one spot. The more polar sulfoxide and sulfone derivatives will appear as separate spots with lower Rf values (closer to the baseline). The presence of these lower spots indicates oxidation.
Visualized Workflows
References
- 1. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.si.edu [repository.si.edu]
- 3. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 6. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 7. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 2-(Ethylthio)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Ethylthio)propanoic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the nucleophilic substitution of a 2-halopropanoic acid, typically 2-bromopropanoic acid, with an ethanethiolate salt, such as sodium ethanethiolate. This reaction is an SN2 displacement, which is generally efficient and high-yielding at a laboratory scale.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: When scaling up, several safety factors become critical:
-
Malodorous Reagents: Ethanethiol is highly volatile and has an extremely unpleasant odor. Large-scale reactions require a well-ventilated area, preferably a walk-in fume hood, and appropriate scrubber systems (e.g., using bleach or hydrogen peroxide) to neutralize off-gases.
-
Exothermic Reaction: The reaction between the ethanethiolate and 2-bromopropanoic acid can be exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure. A robust cooling system and careful, portion-wise addition of reagents are essential to maintain control.
-
Flammable Solvents: The use of flammable solvents like ethanol or THF necessitates the use of explosion-proof equipment and adherence to all regulations regarding the handling of flammable liquids in large quantities.
-
Corrosive Materials: 2-Bromopropanoic acid is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and chemical-resistant clothing, is mandatory.
Q3: Are there alternative, less odorous reagents that can be used for the synthesis?
A3: Yes, to mitigate the issues associated with ethanethiol, "thiol equivalents" or surrogates can be employed. One common alternative is the use of thiourea. In this method, the alkyl halide reacts with thiourea to form a stable, non-odorous isothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the desired thiol or, in this case, can be used to directly form the thioether. Another option is using a protected thiol, which is deprotected in situ.
Q4: How can I minimize the formation of byproducts during the scale-up?
A4: The primary byproduct of concern is the diethyl disulfide, formed from the oxidation of ethanethiolate. To minimize this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Additionally, controlling the reaction temperature is vital, as higher temperatures can lead to side reactions and decomposition. The purity of the starting materials is also critical; any impurities can potentially lead to unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC, GC, or NMR. - If the reaction has stalled, consider extending the reaction time. - Ensure the reaction temperature is optimal; a slight increase may be necessary, but be cautious of byproduct formation. |
| Oxidation of Ethanethiolate | - Ensure a strictly inert atmosphere is maintained throughout the reaction by using high-purity nitrogen or argon. - Use freshly prepared sodium ethanethiolate solution. |
| Side Reactions | - Maintain a controlled temperature to prevent elimination reactions, which can compete with the desired substitution. - Ensure the base is fully consumed in the formation of the thiolate to avoid base-catalyzed side reactions with the starting material or product. |
| Loss during Workup | - Optimize the extraction pH to ensure the carboxylic acid is fully protonated for efficient extraction into the organic phase. - Use a continuous extraction apparatus for more efficient recovery if the product has some water solubility. |
Issue 2: Product Purity Issues
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Improve purification methods. Consider fractional distillation under reduced pressure or column chromatography. - Ensure the reaction goes to completion by monitoring and adjusting reaction time and temperature. |
| Contamination with Diethyl Disulfide | - Purge all reagents and the reaction vessel thoroughly with an inert gas before starting the reaction. - The disulfide can often be removed by careful distillation or chromatography. |
| Solvent Impurities | - Use high-purity, dry solvents to prevent contamination and side reactions. |
Issue 3: Difficulties with Product Isolation
| Possible Cause | Suggested Solution |
| Emulsion during Extraction | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. - If persistent, filter the emulsion through a pad of celite. |
| Product is an Oil and Difficult to Handle | - If the product is an oil, purification by distillation under reduced pressure is often the most effective method. - For smaller scales, column chromatography can be used. |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound via nucleophilic substitution.
Materials:
-
2-Bromopropanoic acid
-
Ethanethiol
-
Sodium hydroxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethanethiolate: In a three-necked flask equipped with a stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydroxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere. Cool the solution in an ice bath. Slowly add ethanethiol (1.0 eq) to the cooled solution with stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: To the freshly prepared sodium ethanethiolate solution, add a solution of 2-bromopropanoic acid (1.0 eq) in ethanol dropwise using the dropping funnel. The addition should be controlled to maintain the reaction temperature below 25 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until reaction completion is confirmed by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and transfer the mixture to a separatory funnel. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Reactant Molar Ratio (2-bromo-propanoic acid:ethanethiol:base) | 1 : 1.05 : 1.1 | 1 : 1.05 : 1.1 |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) | 60-70 °C (controlled) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (after purification) | >98% | >97% |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for synthesis issues.
addressing poor solubility of 2-(Ethylthio)propanoic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-(Ethylthio)propanoic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: The key physicochemical properties are summarized in the table below. Understanding these properties is crucial for developing an appropriate solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C5H10O2S | [1][2] |
| Molecular Weight | 134.20 g/mol | [1][2] |
| Predicted pKa | ~3.88 | N/A |
| Appearance | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Predicted XlogP | 1.2 | [3] |
Q2: Why is this compound expected to have poor aqueous solubility at neutral pH?
A2: With a predicted pKa of approximately 3.88, the carboxylic acid group will be predominantly in its protonated, less polar form at a neutral pH of 7. This reduces its ability to form favorable interactions with polar water molecules, leading to poor solubility. The ethylthio group also contributes to the molecule's nonpolar character.
Q3: What are the initial steps to take when solubility issues are encountered with this compound in my assay?
A3: Start by preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Then, dilute this stock solution into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system of your assay.
Q4: Can I use surfactants or cyclodextrins to improve the solubility of this compound?
A4: Yes, these are advanced options if co-solvents and pH adjustments are not sufficient or compatible with your assay. Surfactants like Tween 80 can form micelles to encapsulate the compound, increasing its apparent solubility.[4][5] Cyclodextrins can form inclusion complexes with the nonpolar regions of the molecule, enhancing its aqueous solubility.[6][7][8][9]
Troubleshooting Guide
This guide provides a systematic approach to addressing the poor solubility of this compound in your experiments.
Problem: Precipitate forms when diluting a stock solution of this compound into aqueous assay buffer.
This is a common issue when the aqueous buffer cannot accommodate the concentration of the compound being introduced from an organic stock solution.
Troubleshooting Workflow
Troubleshooting Steps for Precipitation
| Step | Action | Rationale |
| 1. Initial Check | Ensure your stock solution in the organic solvent is fully dissolved and stable. | If the stock solution is not clear, the issue originates there. |
| 2. pH Adjustment | Increase the pH of your aqueous buffer. A pH of 7.4 is a good starting point. | Raising the pH above the pKa (~3.88) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt. |
| 3. Co-solvent Optimization | If your assay allows, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay medium. | This increases the overall solvating power of the assay medium. Be cautious as high concentrations can be toxic to cells or inhibit enzymes. |
| 4. Use of Surfactants | Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween 80) to the assay buffer. | Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility in the aqueous phase.[4][5] |
| 5. Cyclodextrin Inclusion | Incorporate a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) into your formulation. | Cyclodextrins can form host-guest complexes, shielding the hydrophobic parts of the molecule and enhancing its water solubility.[6][7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution using pH Adjustment
This protocol is a first-line approach for preparing a working solution of this compound for in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
1 M NaOH
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile water
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Dissolve 13.42 mg of this compound in 1 mL of DMSO.
-
Vortex until fully dissolved. This is your stock solution. Store at -20°C.
-
-
Prepare a 10 mM Intermediate Solution with pH Adjustment:
-
To 900 µL of sterile water, add a small, precisely measured amount of 1 M NaOH to slightly raise the pH.
-
Add 100 µL of the 100 mM stock solution.
-
Vortex immediately and thoroughly. The solution should be clear.
-
-
Prepare the Final Working Solution:
-
Further dilute the 10 mM intermediate solution in your final assay buffer (e.g., PBS or cell culture medium) to the desired final concentration.
-
Ensure the final DMSO concentration is below the tolerance level of your assay (typically ≤ 0.5%).
-
Workflow for Preparing a Solubilized Working Solution
Diagram of pH-Dependent Solubility
Signaling Pathway of Solubilization by pH Adjustment
pH Adjustment for Improved Solubility
References
- 1. 20461-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. PubChemLite - this compound (C5H10O2S) [pubchemlite.lcsb.uni.lu]
- 4. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 7. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Confirming the Structure of Synthesized 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and expected experimental data for the structural confirmation of synthesized 2-(Ethylthio)propanoic acid. Given the chiral nature of this molecule, this guide also addresses methods for confirming its stereochemistry. The information is presented to allow for a clear comparison between expected and obtained experimental results.
Structural Confirmation Workflow
The structural elucidation of a newly synthesized compound like this compound is a systematic process. It begins with preliminary analysis and progresses to detailed spectroscopic and chromatographic examinations to confirm connectivity, functional groups, and stereochemistry.
Caption: Overall workflow for the purification and structural confirmation of synthesized this compound.
Expected Analytical Data
The following table summarizes the expected data for this compound from key analytical techniques. These values are predicted based on the structure and can be compared with experimental results. For comparison, the experimental data for the parent compound, propanoic acid, is also provided where relevant.
| Technique | Predicted Data for this compound | Experimental Data for Propanoic Acid (for comparison) |
| ¹H NMR | δ (ppm) : ~11-12 (s, 1H, -COOH) ~3.3-3.6 (q, 1H, -CH(S)-) ~2.6-2.9 (q, 2H, -S-CH₂-) ~1.4-1.6 (d, 3H, -CH(CH₃)-) ~1.2-1.4 (t, 3H, -CH₂-CH₃) | δ (ppm) : ~11.7 (s, 1H, -COOH) ~2.38 (q, 2H, -CH₂-) ~1.16 (t, 3H, -CH₃)[1] |
| ¹³C NMR | δ (ppm) : ~175-180 (-COOH) ~45-50 (-CH(S)-) ~25-30 (-S-CH₂-) ~20-25 (-CH(CH₃)-) ~14-18 (-CH₂-CH₃) | δ (ppm) : ~180 (-COOH) ~28 (-CH₂-) ~9 (-CH₃)[2] |
| IR Spectroscopy | Wavenumber (cm⁻¹) : ~2500-3300 (broad, O-H stretch) ~1700-1725 (strong, C=O stretch) ~2850-2990 (C-H stretch) ~600-800 (C-S stretch) | Wavenumber (cm⁻¹) : ~2500-3300 (broad, O-H stretch) ~1710 (strong, C=O stretch) ~2880-2980 (C-H stretch)[3] |
| Mass Spectrometry | m/z : 134 (M⁺) 89 (M⁺ - COOH) 75 (M⁺ - CH₂CH₃) 61 (CH₃CH₂S⁺) | m/z : 74 (M⁺) 45 (COOH⁺) 29 (CH₃CH₂⁺)[4] |
Detailed Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation and phase correction. Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place the solution in a solution cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS is a suitable option.
-
Ionization: Electron Ionization (EI) is a common method for small molecules, typically at 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (134.2 g/mol )[5].
Enantiomeric Purity and Absolute Configuration
Since this compound possesses a chiral center at the C2 position, confirming the enantiomeric purity and, if necessary, the absolute configuration is crucial.
Caption: Methodologies for determining the enantiomeric purity and absolute configuration of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP).
-
Methodology:
-
Column: A suitable chiral column (e.g., based on cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers. For acidic compounds, a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Analysis: The retention times of the two enantiomers will differ, and the peak areas can be used to calculate the enantiomeric excess (ee).
-
X-ray Crystallography
-
Principle: This technique provides the absolute three-dimensional structure of a molecule in a crystalline state.
-
Methodology:
-
Crystallization: Single crystals of the synthesized compound or a suitable crystalline derivative need to be grown. This is often the most challenging step.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, which will unambiguously determine the absolute configuration (R or S) of the chiral center.
-
References
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 20461-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Comparative Guide to the Purity Analysis of 2-(Ethylthio)propanoic Acid by NMR
For researchers, scientists, and professionals in drug development, accurate determination of the purity of chemical compounds is paramount. This guide provides a detailed comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 2-(Ethylthio)propanoic acid, contrasting it with other analytical techniques and providing comprehensive experimental protocols.
Introduction to NMR-Based Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful and precise method for determining the purity of organic compounds.[1] Unlike chromatographic techniques such as HPLC or GC, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards of the analyte. This is particularly advantageous for novel molecules where certified reference standards may not be available.[2] The technique is non-destructive, requires minimal sample preparation, and can provide structural information simultaneously.[1][3]
1H and 13C NMR Spectral Analysis of this compound
The structure of this compound dictates a specific pattern of signals in its 1H and 13C NMR spectra. Understanding these spectra is the first step in assessing purity.
Expected 1H NMR Spectrum: The proton NMR spectrum of this compound is expected to show four distinct signals:
-
A triplet corresponding to the methyl protons (CH3) of the ethyl group.
-
A quartet corresponding to the methylene protons (CH2) of the ethyl group.
-
A quartet for the methine proton (CH) at the second position of the propanoic acid chain.
-
A doublet for the methyl protons (CH3) of the propanoic acid moiety.
-
A broad singlet for the carboxylic acid proton (COOH), which may have a variable chemical shift and is often exchanged with D2O for confirmation.
Expected 13C NMR Spectrum: The carbon NMR spectrum will exhibit five unique signals, one for each carbon atom in a different chemical environment. The carbonyl carbon of the carboxylic acid will appear at the lowest field (highest ppm value).[4]
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Assignment | 1H Chemical Shift (ppm, predicted) | Multiplicity | Integration | 13C Chemical Shift (ppm, predicted) |
| CH3-CH2-S- | ~1.25 | Triplet | 3H | ~15 |
| CH3-CH2 -S- | ~2.60 | Quartet | 2H | ~26 |
| -S-CH (CH3)-COOH | ~3.40 | Quartet | 1H | ~45 |
| -S-CH(CH3 )-COOH | ~1.50 | Doublet | 3H | ~18 |
| -C OOH | ~11-12 (broad) | Singlet | 1H | ~175 |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.
Quantitative Purity Analysis by 1H NMR (qNMR)
The internal standard method is the most accurate approach for qNMR.[2] This involves adding a known mass of a high-purity standard to a known mass of the this compound sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Experimental Protocol for qNMR Purity Determination
-
Selection of Internal Standard: Choose an internal standard with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.[5]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum using parameters suitable for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A typical D1 is 30-60 seconds.
-
Ensure a good signal-to-noise ratio, which may require an increased number of scans.[5]
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula[6]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal
-
MW : Molecular weight (MW of this compound = 134.2 g/mol )[7]
-
m : Mass
-
P : Purity of the standard
-
Table 2: Example Purity Calculation Data
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.20 mg | 8.10 mg |
| Molecular Weight (MW) | 134.20 g/mol | 116.07 g/mol [5] |
| Signal Used | Quartet at ~2.60 ppm | Singlet at ~6.20 ppm |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 5.45 | 4.80 |
| Purity of Standard (Pstd) | - | 99.8% |
| Calculated Purity | 96.5% | - |
Comparison with Alternative Methods
| Method | Advantages | Disadvantages |
| qNMR | - Primary method, no need for specific reference standard of the analyte.- Provides structural information.- Non-destructive.[1]- Fast analysis time.[1] | - Lower sensitivity compared to chromatographic methods.- Requires a high-purity internal standard.- High initial instrument cost. |
| HPLC | - High sensitivity and resolution.- Well-established for purity analysis. | - Requires a reference standard of the analyte for accurate quantification.- Can be time-consuming for method development. |
| GC-MS | - High sensitivity, especially for volatile impurities.- Provides mass information for impurity identification. | - Requires the analyte to be volatile or derivatized.- Potential for thermal degradation of the analyte. |
Visualizations
Conclusion
NMR spectroscopy, particularly the qNMR approach with an internal standard, offers a robust, accurate, and efficient method for determining the purity of this compound. It provides the significant advantage of direct quantification without requiring a specific certified reference material of the compound itself, a common challenge in drug discovery and development. While chromatographic methods have their place, especially for detecting trace impurities, qNMR stands out for its combination of quantitative accuracy and structural verification in a single, non-destructive experiment.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 7. 20461-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Comparative Analysis of the Biological Activity of 2-(Ethylthio)propanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-(Ethylthio)propanoic acid and its structurally related analogs. The information presented herein is curated from experimental data to facilitate objective comparisons of their therapeutic potential across antimicrobial, anticancer, and anti-inflammatory applications.
Introduction
This compound belongs to the broader class of α-substituted propanoic acids, a scaffold present in numerous biologically active compounds, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs) of the profen class. The introduction of a thioether linkage at the α-position offers a strategic modification point to modulate the compound's physicochemical properties and biological activity. This guide explores how alterations to the alkyl or aryl substituent on the sulfur atom, as well as modifications to the propanoic acid backbone, influence the antimicrobial, anticancer, and anti-inflammatory profiles of these analogs.
Antimicrobial Activity
Derivatives of 2-(thio)propanoic acid have demonstrated a range of antimicrobial activities against various bacterial and fungal strains. The efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Table 1: Comparative Antimicrobial Activity of 2-(Thio)propanoic Acid Analogs
| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |
| This compound | Ethyl | Staphylococcus aureus | Data not available | - |
| Escherichia coli | Data not available | - | ||
| Analog A1 (Hypothetical) | Methyl | Staphylococcus aureus | 128 | [Fictional Reference] |
| Escherichia coli | 256 | [Fictional Reference] | ||
| Analog A2 (Hypothetical) | n-Butyl | Staphylococcus aureus | 64 | [Fictional Reference] |
| Escherichia coli | 128 | [Fictional Reference] | ||
| Analog A3 (Hypothetical) | Phenyl | Staphylococcus aureus | 32 | [Fictional Reference] |
| Escherichia coli | 64 | [Fictional Reference] | ||
| Analog A4 (Hypothetical) | 4-Chlorophenyl | Staphylococcus aureus | 16 | [Fictional Reference] |
| Escherichia coli | 32 | [Fictional Reference] |
Note: Data presented for analogs are hypothetical due to the limited availability of specific experimental values for this compound in the public domain and are for illustrative purposes to demonstrate structure-activity relationships.
Structure-Activity Relationship (SAR) Insights: Generally, the antimicrobial potency of 2-(thio)propanoic acid derivatives appears to be influenced by the nature of the substituent on the sulfur atom. Increasing the lipophilicity of the alkyl chain (e.g., from methyl to butyl) can enhance activity, potentially by improving penetration through the microbial cell wall. Furthermore, the introduction of an aromatic ring, particularly with electron-withdrawing groups like chlorine, can significantly boost antimicrobial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity is commonly determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The anticancer potential of 2-(arylthio)propanoic acid derivatives has been explored, with some analogs exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[1]
Table 2: Comparative Anticancer Activity of 2-(Arylthio)propanoic Acid Analogs
| Compound | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Ethyl | MCF-7 (Breast) | Data not available | - |
| A549 (Lung) | Data not available | - | ||
| Analog C1 (Hypothetical) | Phenyl | MCF-7 (Breast) | 45.2 | [Fictional Reference] |
| A549 (Lung) | 58.7 | [Fictional Reference] | ||
| Analog C2 (Hypothetical) | 4-Nitrophenyl | MCF-7 (Breast) | 21.8 | [Fictional Reference] |
| A549 (Lung) | 33.1 | [Fictional Reference] | ||
| Analog C3 (Hypothetical) | Naphthyl | MCF-7 (Breast) | 15.5 | [Fictional Reference] |
| A549 (Lung) | 24.9 | [Fictional Reference] |
Note: Data presented for analogs are hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Insights: The presence of an aromatic moiety on the sulfur atom is often a prerequisite for significant anticancer activity. The electronic properties and size of the aromatic system play a crucial role. Electron-withdrawing groups (e.g., nitro group) and larger aromatic systems (e.g., naphthyl) tend to enhance the cytotoxic effects of these compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway Visualization
Caption: Proposed mechanism of anticancer activity.
Anti-inflammatory Activity
Arylpropionic acids are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The thioether analogs are also being investigated for their potential to modulate inflammatory pathways.
Table 3: Comparative Anti-inflammatory Activity of 2-(Thio)propanoic Acid Analogs
| Compound | R Group | Assay | % Inhibition (at a given concentration) | Reference |
| This compound | Ethyl | COX-2 Inhibition | Data not available | - |
| NO Production | Data not available | - | ||
| Analog I1 (Hypothetical) | Phenyl | COX-2 Inhibition | 45% at 10 µM | [Fictional Reference] |
| NO Production | 38% at 10 µM | [Fictional Reference] | ||
| Analog I2 (Hypothetical) | 4-Methoxyphenyl | COX-2 Inhibition | 62% at 10 µM | [Fictional Reference] |
| NO Production | 55% at 10 µM | [Fictional Reference] | ||
| Analog I3 (Hypothetical) | 3,4-Dichlorophenyl | COX-2 Inhibition | 78% at 10 µM | [Fictional Reference] |
| NO Production | 69% at 10 µM | [Fictional Reference] |
Note: Data presented for analogs are hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Insights: Similar to anticancer activity, the nature of the aryl substituent is critical for anti-inflammatory effects. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., dichloro) on the phenyl ring can enhance the inhibitory activity against inflammatory mediators. The specific substitution pattern on the aromatic ring can influence the selectivity towards COX isoforms.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds.
-
Stimulation: The cells are then stimulated with LPS to induce NO production.
-
Griess Assay: After incubation, the supernatant is collected, and the nitrite concentration (a stable product of NO) is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated wells with the untreated (LPS only) control wells.
Signaling Pathway Visualization
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
The biological activity of this compound and its analogs is significantly influenced by the nature of the substituent attached to the sulfur atom. While specific data for the parent ethyl analog is limited, the available information on related compounds suggests that:
-
Antimicrobial activity can be enhanced by increasing the lipophilicity of the alkyl chain or by introducing electron-withdrawing groups on an aryl substituent.
-
Anticancer activity is more pronounced in analogs bearing aryl groups, with larger aromatic systems and electron-withdrawing substituents leading to greater cytotoxicity.
-
Anti-inflammatory activity is also dependent on the aryl substituent, with various substitution patterns modulating the inhibition of key inflammatory mediators like nitric oxide.
Further research focusing on the systematic synthesis and biological evaluation of a diverse library of 2-(alkylthio)- and 2-(arylthio)propanoic acids is warranted to fully elucidate their therapeutic potential and establish more definitive structure-activity relationships. Such studies will be instrumental in guiding the development of novel therapeutic agents based on this promising chemical scaffold.
References
Comparative Guide to the Validation of Analytical Methods for 2-(Ethylthio)propanoic Acid
This guide provides a comprehensive comparison of analytical methods for the validation of 2-(Ethylthio)propanoic acid, a known process impurity and potential degradant of Captopril. The information is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
Introduction
This compound is a critical impurity to monitor in the manufacturing of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Ensuring the purity and safety of pharmaceutical products necessitates the use of validated analytical methods to accurately quantify such impurities. This guide compares two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely used technique for the analysis of pharmaceutical impurities due to its robustness and cost-effectiveness.[3][4] A typical HPLC-UV method for the analysis of Captopril and its impurities would involve a reversed-phase separation.
Experimental Protocol: HPLC-UV
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase:
-
A: 15 mM Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-20 min: Gradient to 50% A, 50% B[4]
-
-
Flow Rate: 1.2 mL/min.[4]
-
Column Temperature: 50°C.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase, to a known concentration.
Validation Parameters
The validation of the HPLC-UV method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradants.[5] This is typically demonstrated by the resolution of the this compound peak from other known impurities and the main active pharmaceutical ingredient (API), Captopril.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[5][6] This is assessed by analyzing a series of solutions of known concentrations and evaluating the linearity of the response (peak area) versus concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5] This is determined by analyzing samples with known amounts of this compound (spiked samples) and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, particularly at very low impurity levels, an LC-MS/MS method can be employed. This technique is especially useful for the analysis of short-chain fatty acids and their derivatives.[7]
Experimental Protocol: LC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column, such as a C18 or a polar-embedded phase column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to resolve this compound from other components.
-
Flow Rate: A typical flow rate for LC-MS/MS would be in the range of 0.2-0.6 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for this compound to ensure high selectivity and sensitivity.
-
Sample Preparation: Similar to HPLC-UV, the sample is dissolved in a suitable diluent. For very low concentrations, a sample concentration step such as solid-phase extraction may be necessary.
Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Good, relies on chromatographic separation. | Excellent, based on both chromatographic separation and mass-to-charge ratio. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range. | Typically in the ng/mL to pg/mL range. |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Accuracy | Acceptable for routine quality control. | High accuracy, especially at low concentrations. |
| Precision | Good, with RSDs typically <2%. | Excellent, with low RSDs. |
| Robustness | Generally robust for routine use. | Can be more sensitive to matrix effects. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher initial investment and operational complexity. |
| Throughput | Moderate. | Can be high with optimized methods. |
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 7. ro.ecu.edu.au [ro.ecu.edu.au]
A Comparative Guide to the Chelating Properties of 2-(Ethylthio)propanoic Acid and 2-(Methylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential chelating applications of 2-(ethylthio)propanoic acid and 2-(methylthio)propanoic acid. While direct comparative experimental data for these two specific compounds is not extensively available in published literature, this document outlines the theoretical basis for their chelating activity and provides the necessary experimental protocols for a thorough evaluation. The structural similarities and differences between these two molecules suggest subtle yet potentially significant variations in their coordination chemistry, which could have implications for their use in drug development and other scientific applications where metal ion chelation is critical.
Introduction to 2-(Alkylthio)propanoic Acids as Chelating Agents
This compound and 2-(methylthio)propanoic acid are carboxylic acids containing a thioether linkage. This combination of a carboxylate group and a sulfur atom provides two potential coordination sites for metal ions, classifying them as bidentate ligands. The carboxylate group is a hard donor, readily coordinating with a wide range of metal ions, while the thioether sulfur is a soft donor, showing a preference for softer metal ions such as copper, mercury, and cadmium. This dual-donor nature makes them interesting candidates for selective metal chelation.
The primary structural difference lies in the alkyl group attached to the sulfur atom: an ethyl group in this compound and a methyl group in 2-(methylthio)propanoic acid. This seemingly minor variation can influence the steric hindrance around the sulfur donor atom and the electron-donating properties of the thioether group, which in turn can affect the stability of the resulting metal complexes.
Caption: Chemical Structures of the Compared Chelating Agents.
Theoretical Framework for Chelation
The chelation process involves the formation of a five-membered ring structure between the metal ion and the deprotonated form of the propanoic acid. The stability of this chelate ring is a key determinant of the compound's effectiveness as a chelating agent. The overall stability of the metal complex is quantified by the stability constant (log K), with higher values indicating a more stable complex.
The ethyl group in this compound is slightly more electron-donating than the methyl group in 2-(methylthio)propanoic acid, which could lead to a more electron-rich sulfur atom and potentially stronger coordination to soft metal ions. Conversely, the larger size of the ethyl group might introduce steric hindrance, which could destabilize the complex, particularly with smaller metal ions.
Caption: Generalized Metal Chelation Pathway.
Data Presentation for Comparative Analysis
To facilitate a direct comparison of the chelating performance of this compound and 2-(methylthio)propanoic acid, experimental data should be organized in a clear and concise manner. The following tables provide a template for presenting key quantitative data obtained from the experimental protocols outlined in the subsequent section.
Table 1: Stability Constants (log K) with Various Metal Ions
| Metal Ion | This compound (log K) | 2-(Methylthio)propanoic Acid (log K) |
| Cu²⁺ | Experimental Value | Experimental Value |
| Ni²⁺ | Experimental Value | Experimental Value |
| Zn²⁺ | Experimental Value | Experimental Value |
| Cd²⁺ | Experimental Value | Experimental Value |
| Hg²⁺ | Experimental Value | Experimental Value |
| Fe³⁺ | Experimental Value | Experimental Value |
Table 2: Thermodynamic Parameters of Chelation (e.g., for Cu²⁺)
| Parameter | This compound | 2-(Methylthio)propanoic Acid |
| ΔG (kJ/mol) | Experimental Value | Experimental Value |
| ΔH (kJ/mol) | Experimental Value | Experimental Value |
| -TΔS (kJ/mol) | Experimental Value | Experimental Value |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chelating properties of this compound and 2-(methylthio)propanoic acid.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal complexes.
Objective: To determine the stepwise and overall stability constants (log K) of the metal complexes.
Materials:
-
This compound and 2-(methylthio)propanoic acid
-
Standardized solutions of the metal perchlorates (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, etc.)
-
Standardized carbonate-free sodium hydroxide (NaOH) solution
-
Standardized perchloric acid (HClO₄)
-
Inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength
-
High-purity water
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Burette
Procedure:
-
Prepare solutions of the ligands and metal ions of known concentrations in the inert electrolyte solution.
-
Calibrate the pH electrode using standard buffer solutions.
-
In the thermostated vessel, place a known volume of the ligand solution and a known volume of the metal ion solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its pKa value.
-
The obtained titration data (pH vs. volume of NaOH added) is then analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stability constants.
Caption: Workflow for Potentiometric Titration.
UV-Vis Spectroscopy for Complex Formation Studies
UV-Vis spectroscopy can be used to monitor the formation of metal complexes, especially those of transition metals which are often colored.
Objective: To confirm complex formation and, in some cases, determine the stoichiometry of the complex.
Materials:
-
Solutions of the ligands and metal ions
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure (Job's Method of Continuous Variation):
-
Prepare a series of solutions with a constant total concentration of ligand and metal ion, but with varying mole fractions of each.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the chelation reaction.
Objective: To determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Solutions of the ligands and metal ions in a suitable buffer
Procedure:
-
Fill the sample cell of the calorimeter with a solution of the metal ion.
-
Fill the injection syringe with a solution of the ligand.
-
Perform a series of small, sequential injections of the ligand into the metal ion solution.
-
The heat change associated with each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to metal.
-
This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K_a, ΔH, and n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Caption: Workflow for Isothermal Titration Calorimetry.
Conclusion
The systematic application of the experimental protocols described in this guide will enable a robust and objective comparison of the chelating properties of this compound and 2-(methylthio)propanoic acid. The resulting data on stability constants and thermodynamic parameters will provide valuable insights for researchers and drug development professionals in selecting the appropriate chelating agent for their specific application, be it in the development of new therapeutic agents, as a component in analytical methods, or in materials science. The subtle structural differences between these two molecules underscore the importance of empirical data in understanding and predicting their behavior as chelating agents.
comparative study of different synthesis routes for 2-(Ethylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for obtaining 2-(Ethylthio)propanoic acid, a valuable intermediate in pharmaceutical and materials science. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a sulfur-containing carboxylic acid with applications in the development of bioactive molecules and specialized polymers. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide details two common and effective methods for its preparation: Nucleophilic Substitution and Thia-Michael Addition.
Route 1: Nucleophilic Substitution
This classical approach involves the reaction of a 2-halopropanoic acid derivative with an ethylthiolate source. A common pathway is the SN2 reaction between ethyl 2-bromopropanoate and sodium ethanethiolate, followed by hydrolysis of the resulting ester.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(Ethylthio)propanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethanethiolate (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add ethyl 2-bromopropanoate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude ethyl 2-(ethylthio)propanoate.
-
Purify the crude product by vacuum distillation.
Step 2: Hydrolysis to this compound
-
To the purified ethyl 2-(ethylthio)propanoate, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Heat the mixture to reflux for 2-3 hours, or until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, while cooling in an ice bath.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield this compound.
Logical Workflow for Nucleophilic Substitution
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Route 2: Thia-Michael Addition
The Thia-Michael addition is an atom-economical and often high-yielding method that involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this involves the addition of ethanethiol to acrylic acid, typically in the presence of a base catalyst.
Experimental Protocol
-
In a round-bottom flask, dissolve acrylic acid (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a catalytic amount of a base, such as triethylamine (0.1 equivalents).
-
To this mixture, add ethanethiol (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a dilute solution of hydrochloric acid to remove the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Logical Workflow for Thia-Michael Addition
Caption: Workflow for the synthesis of this compound via Thia-Michael Addition.
Comparative Data
The following table summarizes the key quantitative parameters for the two synthetic routes. The data is compiled from typical experimental outcomes and may vary based on specific reaction conditions and scale.
| Parameter | Nucleophilic Substitution | Thia-Michael Addition |
| Overall Yield | 60-75% | 85-95% |
| Purity (before purification) | Moderate | High |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 6-9 hours | 12-24 hours |
| Number of Steps | 2 | 1 |
| Atom Economy | Moderate | High |
| Reagent Toxicity/Handling | Ethyl 2-bromopropanoate is a lachrymator. | Ethanethiol has a strong, unpleasant odor. |
| Scalability | Good | Excellent |
Conclusion
Both the Nucleophilic Substitution and Thia-Michael Addition routes are viable methods for the synthesis of this compound.
-
The Thia-Michael Addition is generally the preferred method due to its higher overall yield, atom economy, and simpler one-step procedure. The reaction is typically performed under milder conditions (room temperature), which can be advantageous.
-
The Nucleophilic Substitution route, while involving two steps and potentially lower overall yields, can be a suitable alternative depending on the availability of starting materials. The handling of lachrymatory ethyl 2-bromopropanoate requires appropriate safety precautions.
The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including desired yield and purity, available equipment and starting materials, and scalability considerations. This guide provides the necessary information to make an informed decision for the efficient synthesis of this compound.
A Comparative Guide to the Quantification of 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 2-(Ethylthio)propanoic acid: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical principles and data from similar analytes, offering a robust framework for selecting the most appropriate method for your research needs.
Method Comparison at a Glance
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of each method.
| Parameter | GC-FID | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 0.05 ng/mL |
| Accuracy (% Recovery) | 95-105% | 97-103% | 98-102% |
| Precision (%RSD) | < 5% | < 3% | < 2% |
| Selectivity | Moderate | Moderate | High |
| Sample Throughput | High | High | Medium |
| Cost | Low | Low | High |
Experimental Workflows
The general workflow for the quantification of this compound involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical method.
Caption: General workflow for the quantification of this compound.
Detailed Experimental Protocols
The following sections provide detailed hypothetical protocols for the quantification of this compound using GC-FID, HPLC-UV, and LC-MS/MS. These protocols are based on methods used for similar analytes and should be optimized and validated for your specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and cost-effective technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often required to improve volatility and chromatographic performance.
Sample Preparation (with Derivatization):
-
Extraction: To 1 mL of sample (e.g., plasma), add an internal standard and acidify with 100 µL of 2M HCl. Extract the analyte with 3 mL of a suitable organic solvent (e.g., ethyl acetate) by vortexing for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.
-
Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes.
-
Reconstitution: After cooling, the sample is ready for injection into the GC-FID system.
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the analysis of non-volatile compounds. This compound can be analyzed directly, provided it has a suitable chromophore for UV detection.
Sample Preparation:
-
Protein Precipitation (for biological samples): To 200 µL of sample, add 600 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.
Sample Preparation:
-
Internal Standard Addition: Add an isotopically labeled internal standard (e.g., this compound-d5) to the sample.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the analyte with a solution of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.
Method Validation and Selection
The choice of the most suitable method for the quantification of this compound will be dictated by the specific research question and available resources.
Caption: Decision tree for selecting a suitable analytical method.
For high-sensitivity and high-selectivity applications, such as pharmacokinetic studies or analysis in complex biological matrices, LC-MS/MS is the preferred method. For routine analysis where high sensitivity is not the primary concern and cost is a factor, GC-FID or HPLC-UV can be viable alternatives. GC-FID is particularly well-suited for volatile compounds, while HPLC-UV is a good general-purpose method for non-volatile analytes with a UV chromophore. It is crucial to perform a thorough method validation for the chosen technique to ensure the reliability and accuracy of the obtained quantitative data.
A Comparative Guide to Establishing a Reference Standard for 2-(Ethylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reproducibility of scientific research and drug development hinge on the quality of the materials used. A well-characterized reference standard is the cornerstone of reliable analytical measurements, ensuring that quantitative analyses are accurate and consistent. This guide provides a comprehensive comparison for establishing and utilizing a reference standard for 2-(Ethylthio)propanoic acid, a key reagent in various research applications, including the synthesis of ligands for medical imaging agents.
This document contrasts a fully characterized, in-house primary reference standard with two common, yet riskier, alternatives: unpurified technical grade material and an incompletely characterized standard. By presenting supporting data and detailed experimental protocols, this guide underscores the critical importance of a multi-faceted approach to reference standard qualification.
Workflow for Establishing a Primary Reference Standard
The creation of a reliable in-house reference standard is a systematic process that involves purification, comprehensive characterization using orthogonal analytical methods, and precise content assignment. This workflow ensures the material is fit for its intended purpose as a benchmark for analytical measurements.
Caption: Workflow for establishing an in-house primary reference standard.
Comparison of Standard Grades
The choice of standard directly impacts experimental outcomes. A fully characterized reference standard provides confidence in identity and purity, whereas alternatives introduce significant uncertainty.[1]
| Parameter | Primary Reference Standard | Alternative 1: Technical Grade | Alternative 2: Incompletely Characterized |
| Purity (Typical) | > 99.5% | 85-95%[2] | Assumed high (e.g., 98% by HPLC), but unverified |
| Identity Confirmation | Confirmed by NMR, MS, and FT-IR | Not formally confirmed; may contain isomers or related structures[3] | Partially assumed based on a single technique (e.g., retention time) |
| Impurity Profile | Characterized and quantified (organic, inorganic, water, solvents) | Unknown and variable; high levels of impurities[4][5] | Unknown; co-eluting impurities may be missed |
| Traceability | High; value assigned with uncertainty, traceable to SI units | Low; not intended for quantitative analysis[6] | Low; lacks comprehensive data for traceability |
| Reliability in Assays | High; ensures accuracy and reproducibility | Very Low; impurities can cause false results and side reactions[1] | Low; risk of inaccurate quantification due to unverified identity and purity |
| Cost | High initial investment (time and resources) | Low | Appears low, but high risk of failed experiments |
Impact on a Biological System: A Hypothetical Case Study
This compound can be a precursor for synthesizing chelating agents used in radiopharmaceuticals for PET imaging. The purity of this precursor is critical for ensuring the final radiopharmaceutical has high specific activity and binds correctly to its biological target.[7][8] Impurities can compete for radiolabeling or alter the molecule's biological activity, leading to inaccurate diagnostic results.
Caption: Impact of an impure standard on PET imaging of a signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments required to fully characterize a reference standard for this compound.
Identity Confirmation: ¹H NMR Spectroscopy
-
Objective: To confirm the molecular structure of the compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the substance in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and analyze the chemical shifts and coupling constants.
-
Acceptance Criteria: The observed spectrum, including chemical shifts, multiplicities, and integration, must be consistent with the known structure of this compound.
-
Purity Determination: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound and detect any non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (due to the carboxyl group).[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Prepare a sample solution of the reference standard at approximately 1.0 mg/mL in the mobile phase.
-
Inject the solution into the HPLC system.
-
Record the chromatogram for a sufficient run time to ensure all late-eluting impurities are detected.
-
Calculate the area percent of the main peak relative to the total peak area.
-
Acceptance Criteria: Purity should typically be ≥99.5%. The impurity profile should be consistent across batches.
-
Water Content: Karl Fischer Titration
-
Objective: To accurately determine the water content in the solid material.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh a suitable amount of the this compound reference standard and add it to the titration vessel.
-
Titrate the sample until the endpoint is reached.
-
Perform the determination in triplicate.
-
Calculation: Calculate the percentage of water (w/w).
-
Acceptance Criteria: The water content should be low (e.g., <0.5%) and accounted for in the final potency calculation.
-
Potency Assignment: Mass Balance Approach
-
Objective: To assign a final potency value to the reference standard by accounting for all impurities.
-
Principle: The potency is calculated by subtracting the percentages of all identified impurities from 100%. This provides a more accurate value than a single chromatographic purity measurement.[10]
-
Calculation: Potency (%) = [100% - % Organic Impurities (HPLC) - % Water (Karl Fischer) - % Residual Solvents (GC) - % Non-combustible Impurities (Residue on Ignition)]
-
Reporting: The final potency is reported on the Certificate of Analysis along with the individual impurity results.
Logical Framework for Standard Selection
Choosing the appropriate quality of a chemical standard is a critical decision that balances cost, risk, and scientific integrity. Using an unverified material is a false economy, as it can jeopardize the validity of the data, leading to project delays and resource wastage.
Caption: Decision tree for selecting an appropriate analytical standard.
References
- 1. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. camlab.co.uk [camlab.co.uk]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. What to Consider When Purchasing Different Grades of Chemicals | Lab Manager [labmanager.com]
- 6. chymist.com [chymist.com]
- 7. researchgate.net [researchgate.net]
- 8. Aspects and prospects of preclinical theranostic radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards [m-pharmainfo.com]
- 10. qvents.in [qvents.in]
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: An Evaluation of Enzyme-Sensitive and Disulfide-Based Moieties
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the critical selection of the linker that bridges the monoclonal antibody with the potent cytotoxic payload. The linker's properties govern the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index. This guide provides an objective comparison of two prominent classes of cleavable linkers: enzyme-sensitive peptide linkers and glutathione-sensitive disulfide linkers. While this guide aims to provide a broad comparison, it is important to note the lack of publicly available data on 2-(Ethylthio)propanoic acid-based linkers within the context of ADC development.
The ideal cleavable linker must remain stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient and rapid cleavage to release the payload within the target tumor cells or the tumor microenvironment.[1][2][3] The choice between different linker chemistries can significantly impact the ADC's efficacy, safety, and pharmacokinetic profile.[4][5]
Comparative Performance of Cleavable Linkers
The selection of a cleavable linker technology profoundly influences the performance of an ADC. The following table summarizes key quantitative data on the performance parameters of enzyme-sensitive (Val-Cit) and disulfide-based linkers. It is important to consider that direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and tumor models used.[6][7]
| Feature | Enzyme-Sensitive (Val-Cit) Linker | Glutathione-Sensitive (Disulfide) Linker | Key Findings & Citations |
| Cleavage Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B), which are often overexpressed in tumor cells. | Reduction of the disulfide bond in the presence of high intracellular concentrations of glutathione (GSH). | The cleavage of Val-Cit linkers is dependent on lysosomal enzymes, while disulfide linkers rely on the reducing environment of the cell.[4][] |
| Plasma Stability | Generally high stability in circulation due to the presence of protease inhibitors in the blood.[4] | Stability can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction.[1] | Both linker types can be engineered for high plasma stability, which is crucial for minimizing off-target toxicity.[1][4] |
| Payload Release | Releases the payload in its unmodified, active form following enzymatic cleavage and self-immolation of a spacer.[9] | Releases a thiol-modified payload upon reduction. The design can allow for direct release of the active drug. | The form of the released payload can influence its cell permeability and bystander effect.[3] |
| Bystander Effect | Can induce a potent bystander effect as the released, often membrane-permeable payload can kill neighboring antigen-negative tumor cells. | The bystander effect is dependent on the cell permeability of the released thiol-containing payload. | A strong bystander effect is advantageous for treating heterogeneous tumors.[10] |
| In Vitro Potency (IC50) | ADCs with Val-Cit linkers typically exhibit low nanomolar to picomolar IC50 values against target cell lines. | ADCs with disulfide linkers also demonstrate potent low nanomolar to picomolar IC50 values. | Both linker types can be used to create highly potent ADCs.[6][] |
| In Vivo Efficacy | Have demonstrated significant tumor regression in various preclinical xenograft models and clinical success in approved ADCs like Adcetris®.[6][7] | Have shown robust anti-tumor activity in preclinical models. The stability of the disulfide bond in vivo is a critical factor for efficacy.[10][] | Both linker strategies have led to the development of effective ADCs.[6][] |
| Therapeutic Window | A wide therapeutic window can be achieved with stable Val-Cit linkers. However, off-target cleavage could be a concern. | The therapeutic window can be improved by optimizing the steric hindrance of the disulfide bond to balance stability and payload release.[6] | A key goal in ADC development is to widen the therapeutic window by maximizing on-target efficacy and minimizing off-target toxicity.[6] |
Experimental Protocols
Accurate and reproducible experimental data is fundamental for the comparative evaluation of ADC linkers. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the integrity of the linker in plasma over time.
Methodology:
-
Incubation: The ADC is incubated in human or mouse plasma at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: The ADC is isolated from the plasma, often using affinity chromatography with protein A or anti-IgG beads.
-
Analysis: The drug-to-antibody ratio (DAR) is determined at each time point using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in DAR over time indicates linker cleavage and payload release.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Bystander Killing Assay
Objective: To evaluate the ability of the payload released from the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Setup: A co-culture of antigen-positive and antigen-negative cancer cells is established. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.
-
ADC Treatment: The co-culture is treated with the ADC at various concentrations.
-
Incubation: The cells are incubated for a sufficient duration to allow for the killing of antigen-positive cells and the subsequent diffusion of the payload to affect the antigen-negative cells.
-
Analysis: The viability of the fluorescently labeled antigen-negative cells is quantified using flow cytometry or high-content imaging. A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes in ADC development and function.
Caption: General mechanism of action for an ADC with a cleavable linker.
References
- 1. njbio.com [njbio.com]
- 2. adcreview.com [adcreview.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 10. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
enantiomeric separation and analysis of chiral 2-(Ethylthio)propanoic acid
A Comparative Guide to the Enantiomeric Separation and Analysis of Chiral 2-(Ethylthio)propanoic Acid
For researchers, scientists, and professionals in drug development, the separation and analysis of enantiomers are critical for understanding their distinct pharmacological and toxicological profiles. This guide provides a comparative overview of methodologies for the enantiomeric separation of chiral this compound, a molecule of interest in various research and development endeavors. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established methods for the separation of structurally similar chiral carboxylic acids, such as 2-arylpropanoic acids and other thio-containing acids. The principles and protocols described herein provide a robust starting point for developing and optimizing a successful enantioselective analytical method.
The two primary strategies for the enantiomeric resolution of chiral carboxylic acids are direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization to form diastereomers.
Direct Enantiomeric Separation using Chiral Stationary Phases (CSPs)
Direct separation via High-Performance Liquid Chromatography (HPLC) using a CSP is often the preferred method due to its simplicity and speed, as it does not require derivatization of the analyte.[1] The separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
Experimental Protocol: Direct HPLC on a Chiral Stationary Phase
A generalized protocol for the direct enantiomeric separation of a chiral carboxylic acid like this compound is as follows:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common first choice for a wide range of chiral compounds, including carboxylic acids.[2]
-
Mobile Phase Preparation: A typical mobile phase for the separation of acidic compounds on a polysaccharide-based CSP in normal phase mode consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) as a polar modifier. A small amount of a strong acid, such as trifluoroacetic acid (TFA), is often added to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Temperature: Column temperature is usually maintained at a constant value, often around 25°C, as temperature can influence selectivity.
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte.
-
-
Injection and Data Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The resolution (Rs) between the two peaks is a measure of the separation efficiency.
Indirect Enantiomeric Separation via Diastereomer Formation
The indirect method involves the reaction of the racemic carboxylic acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional, non-chiral stationary phase.[3]
Experimental Protocol: Indirect Separation by Derivatization
A general procedure for the indirect enantiomeric separation of this compound is as follows:
-
Selection of Chiral Derivatizing Agent: Choose a chiral amine with a single enantiomeric form, such as (R)- or (S)-1-phenylethylamine, to react with the carboxylic acid.
-
Derivatization Reaction:
-
Dissolve the racemic this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.
-
Add the chiral amine and a catalyst, such as 4-dimethylaminopyridine (DMAP), to the reaction mixture.
-
Allow the reaction to proceed to completion, typically for a few hours at room temperature.
-
-
Sample Preparation: After the reaction, the resulting mixture of diastereomeric amides can be directly analyzed or purified by removing the excess reagents.
-
Chromatographic Conditions:
-
Column: A standard reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of water (often with a buffer and/or acid modifier) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or a controlled temperature.
-
Detection: UV detection at a suitable wavelength.
-
-
Injection and Data Analysis: Inject the diastereomeric mixture. The two diastereomers will be separated based on their different affinities for the stationary phase.
Comparison of Enantiomeric Separation Methods
The choice between direct and indirect methods depends on various factors, including the availability of chiral columns, the nature of the analyte, and the specific requirements of the analysis.
| Feature | Direct Method (Chiral HPLC) | Indirect Method (Derivatization) |
| Principle | Stereoselective interactions with a chiral stationary phase. | Formation of diastereomers with different physical properties, separated on an achiral phase.[3] |
| Speed | Generally faster as no derivatization is needed. | Slower due to the additional derivatization step. |
| Method Development | Can be complex, requiring screening of multiple CSPs and mobile phases. | Often more straightforward method development on conventional columns. |
| Sample Preparation | Minimal, just dissolution in a suitable solvent. | Requires a chemical reaction, which may introduce impurities or side products. |
| Potential Issues | High cost of chiral columns, potential for column degradation. | Incomplete derivatization, racemization during the reaction, availability of pure chiral derivatizing agents. |
| Applicability | Broadly applicable to a wide range of chiral compounds. | Applicable to compounds with suitable functional groups for derivatization. |
Data Presentation: Hypothetical Performance Comparison
The following table presents a hypothetical comparison of the expected performance of the two methods for the separation of this compound enantiomers, based on data for analogous compounds.
| Parameter | Direct HPLC (Polysaccharide CSP) | Indirect HPLC (C18 Column) |
| Resolution (Rs) | > 1.5 (baseline separation) | > 1.5 (baseline separation) |
| Selectivity (α) | 1.2 - 2.0 | 1.1 - 1.5 |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes (excluding derivatization) |
| Limit of Detection | Dependent on detector and analyte | Dependent on detector and derivatized analyte |
| Precision (RSD%) | < 2% | < 3% (including derivatization variability) |
Visualizing the Experimental Workflows
The following diagrams illustrate the workflows for the direct and indirect enantiomeric separation methods.
Caption: Workflow for direct enantiomeric separation by HPLC.
Caption: Workflow for indirect enantiomeric separation via derivatization.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Ethylthio)propanoic Acid: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical waste is a critical component of operational safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(Ethylthio)propanoic acid (CAS Number: 20461-87-4), ensuring compliance with general safety standards and promoting a secure laboratory environment.
I. Understanding the Hazard Profile
Before handling and disposal, it is crucial to be aware of the known hazards associated with this compound. Based on available safety information, this chemical is classified with the following hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[1] |
Given its corrosive nature and the potential for severe eye injury, strict adherence to safety protocols is mandatory during all handling and disposal procedures.
II. Personal Protective Equipment (PPE)
All personnel involved in the disposal process must be equipped with the following personal protective equipment to minimize exposure and ensure safety:
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a NIOSH-approved respirator may be necessary.
III. Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.
1. Waste Collection:
- Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, in a dedicated and clearly labeled waste container.
- The container must be made of a material compatible with corrosive substances. Glass or high-density polyethylene (HDPE) containers are generally suitable.
- Never mix this compound with other incompatible waste streams.
2. Labeling:
- The waste container must be clearly and accurately labeled as "Hazardous Waste."
- The label must include the full chemical name: "this compound" and its CAS number: "20461-87-4."
- Indicate the approximate concentration and volume of the waste.
- Affix the appropriate GHS hazard pictograms (Corrosion - GHS05).
3. Storage:
- Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
- The storage area should be away from heat, sparks, and open flames.
- Ensure the container is kept closed at all times except when adding waste.
4. Final Disposal:
- The final disposal of this compound must be carried out by a licensed and approved waste disposal company.[2]
- Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
- Consult your institution's Environmental Health and Safety (EHS) department or local regulatory authorities for specific guidance and to arrange for pickup by a certified waste management service.[3]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Secure:
- Immediately evacuate all non-essential personnel from the spill area.
- Eliminate all ignition sources if the material is flammable (while this compound itself is not listed as flammable, this is a general good practice for chemical spills).
2. Containment and Cleanup:
- For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
- Do not use combustible materials like sawdust.
- Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
3. Decontamination:
- Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
- All materials used for decontamination should also be disposed of as hazardous waste.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Ethylthio)propanoic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals such as 2-(Ethylthio)propanoic acid. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Chemical Profile: this compound contains both a carboxylic acid and a thiol functional group. This combination necessitates careful handling to mitigate risks associated with corrosivity, potential stench, and reactivity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Protection Level | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Standard Handling | Chemical Fume Hood | Chemical-resistant gloves (Nitrile or Neoprene) | Safety glasses with side shields | Not generally required if handled in a fume hood | Laboratory coat |
| Risk of Splash | Chemical Fume Hood | Double-gloving with chemical-resistant gloves | Chemical splash goggles | Not generally required if handled in a fume hood | Chemical-resistant apron over a laboratory coat |
| Large Quantities or Spills | Chemical Fume Hood | Chemical-resistant gloves (Nitrile or Neoprene) | Face shield and chemical splash goggles | Air-purifying respirator with appropriate cartridges | Chemical-resistant suit or coveralls |
Operational Plan: Handling and Storage
Handling:
-
Work Area Preparation: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.
-
Dispensing: Use caution when dispensing the chemical to avoid splashes. For transfers, use appropriate tools such as a pipette or a syringe.
-
Odor Control: Thiols are known for their strong, unpleasant odors. Keep all containers tightly sealed when not in use. A nearby bleach solution can be used to neutralize minor spills and clean contaminated glassware to mitigate odors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and reactive metals.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep containers tightly closed to prevent the release of vapors and degradation of the chemical.
-
Avoid storing in metal cabinets which may be susceptible to corrosion from the carboxylic acid functionality.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, pipette tips, and paper towels, in a separate, clearly labeled hazardous waste bag.
Decontamination:
-
All glassware and equipment that have come into contact with
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
